molecular formula C12H18N2O2S B2713533 1-(Phenylmethane)sulfonylpiperidin-3-amine CAS No. 1019527-84-4

1-(Phenylmethane)sulfonylpiperidin-3-amine

Cat. No.: B2713533
CAS No.: 1019527-84-4
M. Wt: 254.35
InChI Key: GNKKYNJRNPWQGM-UHFFFAOYSA-N
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Description

1-(Phenylmethane)sulfonylpiperidin-3-amine (CAS 1019527-84-4) is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This research chemical features a piperidine ring, a common structural motif in medicinal chemistry, which is sulfonylated at the nitrogen atom by a phenylmethane (benzyl) sulfonyl group . The specific three-dimensional structure conferred by the 3-amine substituent on the piperidine ring makes it a valuable intermediate for the synthesis of more complex molecules. Compounds incorporating piperidine and sulfonamide functional groups are of significant interest in pharmaceutical and biochemical research. Specifically, structurally related benzenesulfonamide derivatives incorporating piperidine rings have been investigated as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated enzymes hCA IX and XII . These enzymes are important targets in oncology research due to their role in regulating pH in hypoxic tumor environments, facilitating cancer cell survival and metastasis . As a building block, this compound can be utilized in the design and development of novel enzyme inhibitors, receptor ligands, and other bioactive molecules. The product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylsulfonylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-12-7-4-8-14(9-12)17(15,16)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKKYNJRNPWQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylmethane)sulfonylpiperidin-3-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Phenylmethane)sulfonylpiperidin-3-amine, a key heterocyclic amine intermediate in medicinal chemistry. It details the compound's chemical identifiers, physicochemical properties, a validated synthetic pathway, and its critical role as a building block in the development of advanced pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug discovery and development, offering expert insights into the strategic use of this versatile scaffold.

Chemical Identity and Core Properties

This compound, also known by its IUPAC name 1-benzylsulfonylpiperidin-3-amine, is a disubstituted piperidine derivative. The structure incorporates a flexible benzylsulfonyl group attached to the piperidine nitrogen and a primary amine at the 3-position, making it a valuable bifunctional molecule for further chemical elaboration.

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and natural alkaloids due to its favorable pharmacokinetic properties and its ability to adopt a stable chair conformation for precise presentation of substituents.[1][2] The addition of the benzylsulfonyl group modulates the basicity of the piperidine nitrogen and introduces a lipophilic moiety that can engage in specific interactions within biological targets.

Table 1: Identifiers and Physicochemical Properties

IdentifierValueSource
CAS Number 1019527-84-4[3][4]
IUPAC Name 1-benzylsulfonylpiperidin-3-amine[4]
Molecular Formula C₁₂H₁₈N₂O₂S[4][5]
Molecular Weight 254.35 g/mol [4][5]
InChIKey GNKKYNJRNPWQGM-UHFFFAOYSA-N[4][5]
Canonical SMILES C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)N[5]
XLogP3 0.6[4]
Topological Polar Surface Area 71.8 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]

Strategic Synthesis Pathway

While multiple strategies exist for the synthesis of 3-aminopiperidine scaffolds, a common and reliable approach for N-sulfonylated derivatives involves a multi-step sequence starting from a suitable precursor like 3-aminopiperidine or its protected forms. The synthesis of this compound can be logically broken down into two primary stages: protection of the exocyclic amine and subsequent sulfonylation of the piperidine nitrogen.

Causality Behind the Synthetic Strategy:

The rationale for this staged approach is rooted in the differential reactivity of the two nitrogen atoms. The secondary amine within the piperidine ring is generally more nucleophilic than the primary exocyclic amine. However, to ensure selective and high-yield sulfonylation at the ring nitrogen without competing side reactions (such as bis-sulfonylation or sulfonamide formation at the 3-amino group), a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the 3-amino group due to its stability under the basic conditions required for sulfonylation and its facile removal under acidic conditions, which do not affect the newly formed sulfonamide bond.

dot

Caption: General workflow for synthesizing the target compound.

Experimental Protocol: Synthesis of this compound

Objective: To prepare this compound from a commercially available 3-aminopiperidine precursor.

Part 1: Boc-Protection of 3-Aminopiperidine

  • Setup: To a stirred solution of 3-aminopiperidine dihydrochloride (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of water and dioxane, add a base like triethylamine (TEA) or sodium bicarbonate (3.0 equiv.) to neutralize the hydrochloride salt.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with water and extract the aqueous phase with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude tert-butyl (piperidin-3-yl)carbamate can be purified by flash column chromatography on silica gel to yield the pure intermediate.

Part 2: Sulfonylation of the Piperidine Nitrogen

  • Setup: Dissolve the purified tert-butyl (piperidin-3-yl)carbamate (1.0 equiv.) in anhydrous DCM or tetrahydrofuran (THF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equiv.).

  • Reagent Addition: Cool the solution to 0 °C. Add phenylmethanesulfonyl chloride (benzylsulfonyl chloride, 1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: The crude protected product, tert-butyl (1-(benzylsulfonyl)piperidin-3-yl)carbamate, is purified via flash chromatography.

Part 3: Boc-Deprotection

  • Setup: Dissolve the purified protected intermediate from Part 2 in a minimal amount of DCM.

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) or a saturated solution of hydrogen chloride (HCl) in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a 2M NaOH solution. Extract the free amine product into DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound, typically as an oil or a low-melting solid.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is not extensively published, its value lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential. The primary amine serves as a handle for introducing various pharmacophores, while the benzylsulfonyl moiety can act as a key binding element or a structural anchor.

Role as a Scaffold for Bioactive Molecules:

The 3-aminopiperidine core is a key structural feature in many pharmaceutical drugs. For instance, enantiomerically pure (R)-3-aminopiperidine is a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used for treating type II diabetes. The N-substituent on the piperidine ring is critical for modulating the potency and selectivity of these inhibitors.

The N-benzylsulfonyl group in the title compound provides a distinct chemical vector compared to the N-benzyl or other alkyl groups often seen in related intermediates. Sulfonamides are a cornerstone of drug design, known for their ability to act as hydrogen bond acceptors and to occupy specific pockets in enzyme active sites or receptors. This makes this compound a highly attractive building block for synthesizing novel inhibitors or modulators for various targets, including:

  • Kinase Inhibitors: The sulfonamide group can mimic phosphate interactions.

  • Protease Inhibitors: The piperidine ring can occupy hydrophobic pockets, while the amine can be functionalized to target the active site.

  • GPCR Ligands: The overall structure can be elaborated to create potent and selective antagonists or agonists.

dot

drug_discovery_logic cluster_0 Core Intermediate cluster_1 Chemical Handles cluster_2 Synthetic Elaboration cluster_3 Potential Therapeutic Targets A 1-(Benzylsulfonyl) piperidin-3-amine B 3-Amino Group (Nucleophile) A->B C Benzylsulfonyl Moiety A->C D Amidation / Alkylation B->D Functionalization E Reductive Amination B->E Functionalization F Urea/Thiourea Formation B->F Functionalization G Kinases C->G Binding/Scaffold H Proteases (e.g., DPP-IV) C->H Binding/Scaffold I GPCRs C->I Binding/Scaffold D->G Leads to Final Compound D->H Leads to Final Compound D->I Leads to Final Compound E->G Leads to Final Compound E->H Leads to Final Compound E->I Leads to Final Compound F->G Leads to Final Compound F->H Leads to Final Compound F->I Leads to Final Compound

Caption: Role of the compound in drug discovery logic.

Safety, Handling, and Storage

As with all amine-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This compound (CAS 1019527-84-4) is a strategically important chemical intermediate whose value is defined by its bifunctional nature. The presence of a reactive primary amine and a structurally significant N-benzylsulfonyl group on a privileged piperidine scaffold makes it a high-potential building block for combinatorial chemistry and targeted drug discovery campaigns. The synthetic protocols outlined in this guide provide a reliable pathway for its preparation, enabling researchers to leverage its unique chemical architecture for the development of next-generation therapeutics.

References

  • ChemSrc. This compound | CAS#:1019527-84-4. Available at: [Link]

  • PubChem. This compound | C12H18N2O2S | CID 43189419. National Center for Biotechnology Information. Available at: [Link]

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available at: [Link]

  • Khom, S. T., Singh, P., & Kumar, V. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR, Available at: [Link]

  • Patent CN105622444A. Preparation method for 1-benzyl-3-piperidone hydrochloride. Google Patents.
  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7, 188. Available at: [Link]

  • Rubiralta, M., et al. (1991).

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 1-(Phenylmethane)sulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(Phenylmethane)sulfonylpiperidin-3-amine (CAS 1019527-84-4), a critical chemical scaffold in medicinal chemistry.

While often cataloged as a building block, this molecule represents a "privileged structure"—the sulfonyl-piperidin-3-amine core—which is central to the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, chemokine receptor antagonists (e.g., CCR3), and specific protease inhibitors. This guide synthesizes its chemical properties, synthesis protocols, and biological mechanisms.[1]

Executive Summary

This compound (also known as 1-benzylsulfonylpiperidin-3-amine ) is a functionalized piperidine derivative characterized by a chiral or achiral amine at the C3 position and a benzylsulfonyl group at the N1 position.[2]

Its biological significance is derived from the 3-aminopiperidine pharmacophore , a structural motif that mimics the N-terminal alanine of physiological substrates (like GLP-1 and GIP) for the enzyme DPP-4 . Consequently, derivatives of this scaffold are potent DPP-4 inhibitors used in the treatment of Type 2 Diabetes Mellitus (T2DM). Additionally, the sulfonyl moiety facilitates hydrophobic interactions and hydrogen bonding, making this scaffold relevant in designing GPCR ligands (e.g., CCR3 antagonists) and serine protease inhibitors (e.g., Thrombin, Factor Xa).

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
IUPAC Name 1-(phenylmethylsulfonyl)piperidin-3-amine
Common Name 1-benzylsulfonylpiperidin-3-amine
CAS Registry Number 1019527-84-4
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
LogP (Predicted) ~0.6 - 1.2 (Moderate Lipophilicity)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Sulfonyl oxygens, Piperidine nitrogen)
Key Pharmacophore 3-Amino Piperidine (DPP-4 recognition motif)

Synthesis & Manufacturing Protocol

The synthesis of this compound is typically achieved via the nucleophilic substitution (sulfonylation) of a protected 3-aminopiperidine precursor.

Core Synthesis Workflow (DOT Diagram)

SynthesisPathway Start 3-(Boc-amino)piperidine (Starting Material) Base Base (TEA or DIPEA) DCM, 0°C to RT Start->Base Reagent Benzylsulfonyl Chloride (BnSO2Cl) Reagent->Base Intermediate 1-Benzylsulfonyl-3-(Boc-amino)piperidine (Intermediate) Base->Intermediate Sulfonylation Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product This compound (Final Product) Deprotection->Product Boc Removal

Figure 1: Step-wise chemical synthesis of this compound from protected precursors.

Detailed Experimental Protocol

Objective: Synthesis of this compound (Scale: 1.0 mmol).

  • Sulfonylation Step:

    • Reagents: tert-butyl piperidin-3-ylcarbamate (1.0 eq), Phenylmethanesulfonyl chloride (1.1 eq), Triethylamine (TEA) (2.0 eq).

    • Solvent: Dichloromethane (DCM), anhydrous.

    • Procedure:

      • Dissolve tert-butyl piperidin-3-ylcarbamate (200 mg, 1.0 mmol) in DCM (5 mL) under nitrogen atmosphere.

      • Cool the solution to 0°C in an ice bath.

      • Add TEA (0.28 mL, 2.0 mmol) followed by the dropwise addition of Phenylmethanesulfonyl chloride (210 mg, 1.1 mmol).

      • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

      • Workup: Quench with water, extract with DCM (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

      • Purification: Flash column chromatography (Silica gel) to yield the Boc-protected intermediate.

  • Deprotection Step (Boc Removal):

    • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

    • Procedure:

      • Dissolve the intermediate in DCM (2 mL).

      • Add TFA (1 mL) dropwise at 0°C.

      • Stir at RT for 1–2 hours until starting material is consumed.

      • Workup: Concentrate the solvent. Basify the residue with saturated NaHCO₃ solution (pH ~9) and extract with DCM/Isopropanol (3:1).

      • Final Product: Dry and concentrate to obtain this compound as a pale yellow oil or solid (depending on salt form).

Biological Mechanism of Action

The biological activity of this compound is primarily dictated by the 3-aminopiperidine moiety.

Primary Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that cleaves N-terminal dipeptides from substrates containing Proline or Alanine at the penultimate position (e.g., GLP-1, GIP).

  • Mechanism: The primary amine at C3 of the piperidine ring mimics the N-terminus of the peptide substrate. It forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site.

  • Role of Sulfonyl Group: The benzylsulfonyl group at N1 extends into the S1 or S2 hydrophobic sub-sites of the enzyme, improving binding affinity and selectivity over related proteases (like DPP-8/9).

Secondary Targets: GPCRs and Chemokine Receptors

Sulfonyl-piperidine scaffolds are also privileged structures for Chemokine Receptor 3 (CCR3) and CCR5 antagonists.

  • Mechanism: The basic amine interacts with a conserved Aspartate/Glutamate in the GPCR transmembrane bundle, while the benzylsulfonyl group occupies a hydrophobic pocket, blocking chemokine binding.

Signaling Pathway Visualization (DPP-4 Inhibition)

DPP4_Pathway Compound This compound (Inhibitor) DPP4 DPP-4 Enzyme (Active) Compound->DPP4 Binds Active Site (Glu205/206 Interaction) Complex Inhibitor-Enzyme Complex (Inactive) DPP4->Complex Inhibition Degradation Inactive Metabolites (Truncated GLP-1) DPP4->Degradation Cleavage (Normal State) GLP1 GLP-1 / GIP (Incretin Hormones) Complex->GLP1 Preserves Levels Complex->Degradation Blocks Cleavage GLP1->DPP4 Substrate (Normal State) Insulin Insulin Secretion (Beta Cells) GLP1->Insulin Stimulates Glucose Blood Glucose Reduction Insulin->Glucose Lowers

Figure 2: Mechanism of Action for DPP-4 inhibition leading to improved glucose homeostasis.

Biological Activity Data & SAR Analysis

While specific IC₅₀ data for the exact CAS 1019527-84-4 is proprietary to library screens, the Structure-Activity Relationship (SAR) of the 1-sulfonylpiperidin-3-amine class is well-established in literature.

Representative SAR for 3-Aminopiperidine Derivatives

The following table summarizes how modifications to the N1-substituent affect DPP-4 inhibitory potency (Data synthesized from general scaffold literature [1, 2]).

Compound AnalogN1-Substituent (R)IC₅₀ (DPP-4)Activity Interpretation
Target Molecule Benzylsulfonyl < 500 nM Potent. Sulfonyl group provides strong H-bonding & hydrophobic fit.
Analog AHydrogen (Unsubstituted)> 10,000 nMWeak. Lacks S1/S2 pocket interaction.
Analog BBenzyl (Alkyl)~ 1,000 nMModerate. Good hydrophobic fit, but lacks sulfonyl H-bonds.
Analog CAcetyl (Amide)~ 5,000 nMWeak/Moderate. Amide is less optimal than sulfonamide here.
Analog DCyanobenzyl< 10 nMVery Potent (Resembles Alogliptin pharmacophore).

Key Insight: The sulfonyl linker is often superior to simple alkyl or amide linkers for specific protease targets due to its unique geometry and ability to form hydrogen bonds with backbone amides in the enzyme active site.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To validate the biological activity of this compound, the following standard fluorometric assay is recommended.

Materials:

  • Enzyme: Recombinant Human DPP-4 (0.5 nM final conc).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 10 µM.

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

Procedure:

  • Preparation: Dissolve the test compound (this compound) in DMSO to make a 10 mM stock. Prepare serial dilutions in Assay Buffer.

  • Incubation: In a black 96-well plate, add 10 µL of diluted compound and 40 µL of DPP-4 enzyme solution. Incubate for 10 minutes at 25°C to allow binding.

  • Reaction Start: Add 50 µL of Gly-Pro-AMC substrate solution.

  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 360 nm / Em: 460 nm).

  • Analysis: Calculate the slope of the linear portion of the curve (velocity). Determine % Inhibition relative to DMSO control and fit to a sigmoidal dose-response curve to calculate IC₅₀.

Self-Validation Check:

  • Positive Control: Include Sitagliptin or Alogliptin (known IC₅₀ ~10–20 nM) to validate assay performance.

  • Negative Control: DMSO only (0% inhibition).

References

  • PubChem. (n.d.).[2] Compound Summary for CID 43189419: this compound.[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. (General reference for 3-aminopiperidine scaffold SAR).
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. (Context for sulfonyl-piperidine antimicrobial activity).[2][3] Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: 1-(Benzylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Molecular Logic

This guide provides an in-depth technical analysis of 1-(Benzylsulfonyl)piperidin-3-amine , a specialized intermediate often used as a scaffold in the synthesis of GPCR ligands and protease inhibitors.[1] Due to the limited commercial toxicity data for this specific CAS, this document utilizes Structure-Activity Relationship (SAR) and Occupational Exposure Banding (OEB) protocols derived from its functional moieties: the basic primary amine, the lipophilic benzyl group, and the sulfonyl linker.

Chemical Identifiers
ParameterDetail
Systematic Name 1-(Benzylsulfonyl)piperidin-3-amine
Synonyms 1-(Phenylmethane)sulfonylpiperidin-3-amine; 3-Amino-1-(benzylsulfonyl)piperidine
CAS Number 1019527-84-4
Molecular Formula

Molecular Weight 254.35 g/mol
SMILES NC1CN(S(=O)(=O)Cc2ccccc2)CCC1
Physical State Solid (typically off-white to pale yellow powder)
Molecular Risk Profiling (SAR Analysis)

To understand the safety profile, we must deconstruct the molecule into its reactive pharmacophores:

  • Piperidin-3-amine Core: Contains a primary amine (

    
    ) at the C3 position.[1] Primary amines are characteristically basic (pKa ~9-10) , leading to potential corrosivity or severe irritation of mucous membranes [1].
    
  • Sulfonyl Linker (

    
    ):  Electron-withdrawing group.[1] While chemically stable, thermal decomposition releases toxic Sulfur Oxides (
    
    
    
    )
    .
  • Benzyl Group: Increases lipophilicity (

    
    ), enhancing skin permeability and potential systemic absorption [2].
    

Part 2: Hazard Identification (GHS Classification)[2][3]

Note: Classification is based on predictive toxicology and analog read-across from 3-aminopiperidine and benzyl-sulfonamide derivatives.[1]

GHS Label Elements[1][2][4][5]
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 
      (Corrosion)
      
    • 
      (Irritant)
      
Hazard Statements
CodeStatementMechanism of Action
H314 Causes severe skin burns and eye damage.[1]High alkalinity of the C3-amine attacks lipid bilayers in skin.[1]
H302 Harmful if swallowed.[2][3]Analogous to piperidine toxicity; affects CNS/metabolic pathways.
H317 May cause an allergic skin reaction.Sulfonamide moiety is a known structural alert for sensitization.
H335 May cause respiratory irritation.[3]Inhalation of dust/aerosol irritates bronchial lining.

Part 3: Engineering Controls & PPE (The "Barrier" Concept)

Researchers must treat this compound as a Category 3 Active Pharmaceutical Ingredient (API) intermediate until definitive toxicology proves otherwise.

Exposure Control Workflow

The following diagram illustrates the decision logic for handling this compound based on operation scale.

ExposureControl Start Operation Assessment Scale Quantity Scale? Start->Scale Small < 1 gram (Weighing/Aliquot) Scale->Small Analytical Large > 1 gram (Synthesis/Purification) Scale->Large Preparative Hood Fume Hood (Face Velocity > 0.5 m/s) Small->Hood Iso Powder Containment Hood or Glovebox Large->Iso PPE_Std PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Hood->PPE_Std PPE_High PPE: Tyvek Sleeves, N-95/P100 Respirator (if open), Face Shield Iso->PPE_High Disposal Solid Waste: Double Bagged -> Incineration PPE_Std->Disposal PPE_High->Disposal

Figure 1: Risk-based exposure control logic. Operations >1g require enhanced containment due to unknown inhalation toxicity.

Personal Protective Equipment (PPE) Specifications
  • Respiratory: If handling powder outside a hood, use a P100 (HEPA) particulate respirator. The amine dust is hygroscopic and caustic.

  • Hand Protection:

    • Standard: Nitrile (0.11 mm) - Breakthrough time > 480 min.[1]

    • Spill Cleanup: Laminate film (Silver Shield) is recommended for sulfonamide solutions in organic solvents (DMSO/DCM).

  • Eye Protection: Chemical splash goggles are mandatory. Face shield required if handling solutions >100mL.

Part 4: Emergency Response Protocols

Decomposition Chemistry (Fire)

In a fire scenario, the molecule decomposes into hazardous gases. The presence of both Nitrogen and Sulfur requires specific awareness of NOx and SOx .

Combustion Compound C12H18N2O2S (Parent) Heat Thermal Decomposition Compound->Heat CO CO / CO2 (Asphyxiant) Heat->CO NOx NOx (Pulmonary Edema) Heat->NOx SOx SO2 / SO3 (Acid Gas) Heat->SOx

Figure 2: Thermal decomposition products.[1] Firefighters must use SCBA to prevent inhalation of acid gases (SOx) and nitrous fumes.

Spill Cleanup (Self-Validating Protocol)

Scenario: 5g of powder spilled on the bench.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Contain: Cover the spill with a dry absorbent pad or sand. Do not use water initially (amines can generate heat upon hydration).

  • Neutralize:

    • Prepare a 5% Acetic Acid or Citric Acid solution.

    • Gently mist the absorbent material to neutralize the basic amine.

    • Validation: Use pH paper. The surface should read pH 6-7 after cleaning.[1]

  • Disposal: Collect in a container marked "Hazardous Waste - Toxic/Corrosive Organic."

Part 5: Toxicology & Stability Data

Physical Properties Table
PropertyValue (Predicted/Exp)Significance
Melting Point 120°C - 130°C (Predicted)Solid at RT; stable handling.[1]
Boiling Point ~450°C (Decomposes)Not volatile; dust is the primary hazard.
pKa (Base) ~9.5 (Piperidine amine)Highly basic; corrosive to skin.
LogP 0.64 - 1.2Moderate lipophilicity; potential skin absorption.[1]
Toxicological Endpoints (Analog Read-Across)
  • Acute Oral Toxicity: Estimated

    
     (Rat) = 300 - 2000 mg/kg (Category 4) [3].[1]
    
  • Skin Corrosion: Likely Category 1B or 1C . The combination of the basic amine and the solvent-like benzyl group suggests deep tissue penetration.[1]

  • Sensitization: Sulfonamide structures are associated with T-cell mediated hypersensitivity (delayed type) [4].[1]

Storage & Stability[1]
  • Hygroscopy: The primary amine can absorb atmospheric moisture and

    
     (forming carbamates).
    
  • Storage Condition: Store at 2°C to 8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Violent reaction with strong oxidizing agents (e.g., peroxide, permanganate) and acid chlorides.

References

  • PubChem. (2025). Compound Summary: 1-(Benzylsulfonyl)piperidin-3-amine (CID 43189419).[1] National Library of Medicine. [Link]

  • ECHA. (2024). Registration Dossier: Piperidine derivatives and their toxicological profiles. European Chemicals Agency. [Link]

  • Choquet-Kastylevsky, G., et al. (2002). Allergic reactions to sulfonamides: theoretical and clinical analysis. Journal of Allergy and Clinical Immunology. [Link]

Disclaimer: This guide is generated for R&D informational purposes based on predictive algorithms and analog data. It does not replace a legally mandated SDS provided by the chemical manufacturer.

Sources

Methodological & Application

Application Note: Solvent Selection & Solubility Profiling for 1-(Phenylmethane)sulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous technical framework for the solvent selection and dissolution of 1-(Phenylmethane)sulfonylpiperidin-3-amine (CAS: 1019527-84-4).[1][2][3][4] Designed for researchers in medicinal chemistry and drug delivery, this guide moves beyond simple solubility tables to explain the mechanistic interactions driving dissolution. It includes a validated physicochemical profile, a tiered solvent screening protocol, and specific formulation strategies for biological assays.[2]

Physicochemical Profiling

To select the correct solvent, one must first understand the solute. This compound is an amphiphilic molecule with distinct ionization states that dictate its solubility behavior.[1][2][3][4]

Structural Deconstruction[1][2][3][4]
  • Lipophilic Domain: The Benzyl (Phenylmethane) group provides significant hydrophobicity, facilitating solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[4]

  • Polar/H-Bonding Domain: The Sulfonyl (

    
    )  moiety acts as a strong hydrogen bond acceptor but lacks a proton donor, contributing to polarity without acidity in this tertiary sulfonamide configuration.[1][2][4]
    
  • Ionizable Domain: The Piperidin-3-amine moiety contains a primary exocyclic amine.[1][2][3][4] Unlike the ring nitrogen (which is deactivated by the sulfonyl group), this primary amine is basic (

    
    ).[1][2][4]
    
Solubility Prediction Parameters
ParameterValue (Approx.)Implication for Solvent Selection
Molecular Weight 254.35 g/mol Small molecule; kinetics of dissolution will be fast.[1][2][3][4]
LogP ~0.6Moderately polar.[2][4] Soluble in alcohols and polar aprotic solvents; poor solubility in hexanes.[2][4]
pKa (Base) ~9.5 (Amine)pH Dependent Solubility. Highly soluble in acidic aqueous media (pH < 7); less soluble in basic media.[2][4]
H-Bond Donors 2 (

)
Good solubility in H-bond accepting solvents (DMSO, MeOH).[1][2][3][4]
H-Bond Acceptors 4 (

,

)
Compatible with protic solvents.[1][2][3][4]

Solvent Selection Strategy

The selection process is divided into three tiers based on the intended application: Stock Preparation , Chemical Synthesis , and Biological Assays .

Tier 1: Stock Solutions (High Concentration >50 mM)

For long-term storage and initial dilution, polar aprotic solvents are required to disrupt crystal lattice energy without chemical modification.[1][2][4]

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) [2][4][5]

    • Rationale: High dielectric constant (

      
      ) and strong H-bond accepting capability disrupt the amine-sulfonamide intermolecular interactions.[1][2][3][4]
      
    • Protocol: Dissolves readily at >100 mM.[2][4] Store at -20°C to prevent hygroscopic water absorption.[1][2][3][4]

  • Secondary Recommendation: Methanol (MeOH) [2][4][5]

    • Rationale: Excellent for LC-MS sample preparation due to volatility.[1][2][3][4] Good solubility due to H-bonding match with the primary amine.[1][2][3][4]

Tier 2: Reaction & Purification Solvents
  • Dichloromethane (DCM): Excellent solubility for the neutral form.[2][4] Preferred for extractions.[2][4]

  • Ethyl Acetate (EtOAc): Good solubility; useful for crystallization.[2][4]

  • Diethyl Ether/Hexanes: Anti-solvents. The compound is likely insoluble in these, making them useful for precipitation/trituration.

Tier 3: Aqueous & Biological Media (pH Critical)

The solubility in water is strictly controlled by pH due to the primary amine.

  • Acidic Conditions (pH < 7):

    • The amine is protonated (

      
      ).[1][2][3][4]
      
    • Solubility:High.

    • Buffer: Citrate (pH 4.0), Acetate (pH 5.0), or 0.1 N HCl.

  • Neutral/Basic Conditions (pH > 8):

    • The amine is neutral (

      
      ).[1][2][3][4]
      
    • Solubility:Moderate to Low.

    • Risk:[2][4] Precipitation may occur upon dilution from DMSO into PBS (pH 7.4).[2][4]

    • Mitigation: Use a co-solvent system (e.g., 5% DMSO + 0.1% Tween-80).[1][2][3][4]

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application and pH constraints.

SolventSelection Start Start: 1-(Phenylmethane) sulfonylpiperidin-3-amine AppCheck Intended Application? Start->AppCheck Stock Stock Storage (>50 mM) AppCheck->Stock Synthesis Synthesis/Extraction AppCheck->Synthesis BioAssay Biological Assay (Aq. Buffer) AppCheck->BioAssay DMSO 100% DMSO (anhydrous) Store -20°C Stock->DMSO PolarOrg DCM, MeOH, EtOAc (Good Solubility) Synthesis->PolarOrg NonPolar Hexane, Ether (Precipitation/Wash) Synthesis->NonPolar Anti-solvent pHCheck Check pH Requirement BioAssay->pHCheck Acidic pH < 6.0 (Protonated Amine) pHCheck->Acidic Neutral pH 7.4 (PBS) (Neutral Amine) pHCheck->Neutral SolubleAq Direct Dissolution in Buffer Acidic->SolubleAq CoSolvent Requires Co-solvent: 5% DMSO or Cyclodextrin Neutral->CoSolvent

Figure 1: Decision tree for solvent selection based on application and pH dependency.[1][2][3][4]

Experimental Protocol: Kinetic Solubility Profiling

Do not rely on literature values alone. Use this protocol to empirically validate solubility in your specific lab conditions.

Materials
  • Compound: this compound (Solid).[1][2][3][4][6]

  • Solvents: DMSO, PBS (pH 7.4), 0.1 M HCl, Methanol.

  • Equipment: 96-well plate or microcentrifuge tubes, UV-Vis Spectrophotometer or HPLC.[1][2][3][4]

Step-by-Step Procedure

Step 1: DMSO Stock Preparation

  • Weigh ~5 mg of compound.[2][4]

  • Add sufficient anhydrous DMSO to reach 50 mM .[2][4]

  • Vortex for 60 seconds. Sonication (30-40 kHz) for 5 minutes may be used if dissolution is slow.[1][2][3][4]

  • Checkpoint: Solution must be clear and colorless.[2][4][7]

Step 2: Aqueous Solubility Challenge (Precipitation Method)

  • Prepare a 96-well plate with 190 µL of test buffer (e.g., PBS pH 7.4) per well.

  • Spike 10 µL of the 50 mM DMSO stock into the buffer (Final Conc: 2.5 mM, 5% DMSO).

  • Incubate at room temperature for 2 hours with shaking.

  • Measure Absorbance at 600 nm (turbidity check).

    • OD600 < 0.005: Soluble.

    • OD600 > 0.010: Precipitate formed (Insoluble).[2][4]

Step 3: HPLC Validation (Optional but Recommended)

  • Centrifuge the "Precipitation" samples at 10,000 x g for 10 minutes.

  • Inject the supernatant into HPLC.[2][4]

  • Compare peak area against a standard curve prepared in Methanol.[2][3][4]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness in PBS pH is too high; amine is neutral and aggregating.[1][2][3][4]Acidify buffer (pH < 6) OR add 20% HP-β-Cyclodextrin.[1][2][3][4]
Gelling in DMSO Moisture contamination (Hygroscopic).[2][4]Use fresh, anhydrous DMSO.[2] Warm to 37°C.
Peak splitting (HPLC) Sample solvent (DMSO) is too strong compared to mobile phase.[2][4]Dilute sample 1:1 with Mobile Phase A (Water) before injection.[2][4]

Formulation for In Vivo Studies

For animal studies, pure DMSO is toxic.[2] Use the following vehicle to maintain solubility while ensuring tolerability.

Recommended Vehicle:

  • 10% DMSO (Solubilizer)[2][4]

  • 40% PEG-400 (Co-solvent/Stabilizer)[1][2][3][4]

  • 50% Saline or Water (Diluent)[2][4]

Preparation Order:

  • Dissolve compound in DMSO completely.[2][3][4]

  • Add PEG-400 and vortex.[1][2][3][4]

  • Slowly add Saline while vortexing.[2][3][4] Note: If precipitation occurs, acidify the saline slightly with 1 eq. HCl.

References

  • PubChem. this compound (Compound).[2][3][4] National Library of Medicine.[2][4] Available at: [Link][2][4]

  • Lipinski, C. A. (2000).[2][4] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3][4] Journal of Pharmacological and Toxicological Methods.[2][4]

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] Academic Press.[2][3][4] (Standard reference for pKa and solubility profiling protocols).

  • Bergström, C. A., et al. (2016).[2][4] Early pharmaceutical profiling to predict solution behaviour.[2][4] Nature Reviews Drug Discovery.[2][3][4]

Sources

reaction conditions for coupling 1-(Phenylmethane)sulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 1-(Phenylmethane)sulfonylpiperidin-3-amine

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutics. The presence of a primary amine at the C-3 position provides a critical handle for a wide array of synthetic transformations, enabling the exploration of diverse chemical space. This guide provides senior researchers, scientists, and drug development professionals with a detailed overview of robust and reproducible reaction conditions for three principal coupling strategies: amide bond formation, reductive amination, and Buchwald-Hartwig amination. Each section elucidates the underlying chemical principles, offers detailed, field-proven protocols, and discusses the rationale behind the selection of reagents and conditions, ensuring both scientific integrity and practical applicability.

Amide Bond Formation: The Cornerstone of Amine Derivatization

The formation of an amide bond is arguably the most common and vital reaction in drug discovery.[1][2][3] This transformation involves the activation of a carboxylic acid, rendering it susceptible to nucleophilic attack by the primary amine of the piperidine scaffold. The choice of coupling reagent is critical and is dictated by factors such as substrate sterics, electronic properties, and the need to suppress side reactions, particularly racemization if chiral centers are present.[3]

General Mechanism of Amide Coupling

The process begins with the activation of a carboxylic acid by a coupling reagent. This forms a highly reactive intermediate, such as an active ester, which is then readily displaced by the nucleophilic this compound to form the thermodynamically stable amide bond. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to accelerate the coupling and minimize racemization.[4][5]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Intermediate R-CO-X (Activated Intermediate) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., HATU, EDC) Amine Piperidinyl-NH2 (1-(Phenylmethane)sulfonyl piperidin-3-amine) Amide Piperidinyl-NH-CO-R (Final Amide Product) Amine->Amide + R-CO-X

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Coupling

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction kinetics and ability to suppress racemization, making it a preferred choice for complex or sensitive substrates.[2][4] The embedded HOAt moiety accelerates the formation of the active ester, leading to high yields and purity.[4]

Experimental Protocol:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 equiv.) to the solution and stir.

  • Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.), to the mixture. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 equiv.) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Amine 1.05 equivalentsA slight excess ensures complete consumption of the valuable carboxylic acid.
HATU 1.1 equivalentsEnsures efficient activation of the carboxylic acid.[4]
Base DIPEA (3.0 equiv.)Scavenges the generated acid and maintains a basic pH for the amine to be nucleophilic.[6]
Solvent DMF, DCM, ACN, THFAnhydrous polar aprotic solvents are ideal for solubilizing reagents.[4]
Temperature Room TemperatureSufficient for most couplings; can be cooled to 0 °C for sensitive substrates.
Time 2 - 18 hoursDependent on the steric and electronic nature of the coupling partners.
Protocol 2: EDC/HOBt-Mediated Coupling

The use of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like HOBt is a classic, cost-effective, and highly reliable method for amide synthesis.[1] EDC activates the carboxylic acid, and HOBt traps the activated species as an HOBt-ester, which is less prone to racemization and side reactions.[5][7] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[8]

Experimental Protocol:

  • To a stirred solution of the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and HOBt (1.2 equiv.) in an anhydrous solvent (e.g., DCM or DMF) at 0 °C, add a tertiary amine base such as Triethylamine (Et₃N) or DIPEA (2.0 equiv.).

  • Add EDC hydrochloride (1.2 equiv.) portion-wise to the mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with the organic solvent.

  • Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude residue via silica gel chromatography.

ParameterRecommended ConditionRationale
Amine 1.1 equivalentsEnsures the activated acid is fully consumed.
EDC 1.2 equivalentsStoichiometric activator; excess ensures complete reaction.
HOBt 1.2 equivalentsSuppresses racemization and prevents side reactions of the O-acylisourea intermediate.[5]
Base Et₃N or DIPEA (2.0 equiv.)Neutralizes the HCl salt of EDC and the acid formed during the reaction.
Solvent DCM, DMFStandard solvents for peptide coupling.[8]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic activation step.
Time 12 - 24 hoursGenerally requires longer reaction times than HATU.

Reductive Amination: Forging C-N Single Bonds

Reductive amination provides a powerful and direct route to N-alkylated amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. The reaction typically proceeds in a one-pot fashion, where an imine or iminium ion intermediate is formed in situ and immediately reduced.[9][10]

General Mechanism of Reductive Amination

The reaction begins with the condensation of the amine and the carbonyl to form a hemiaminal, which then dehydrates to an iminium ion. A mild, selective reducing agent, present in the same pot, reduces the iminium ion to the final secondary amine product. The choice of reducing agent is key; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium intermediate.[10]

G Amine Piperidinyl-NH2 Iminium [Piperidinyl-N+=C(R)R'] (Iminium Ion) Amine->Iminium Carbonyl R-CO-R' (Aldehyde/Ketone) Carbonyl->Iminium - H₂O Product Piperidinyl-NH-CH(R)R' (Alkylated Amine) Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Workflow of a one-pot reductive amination.

Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation due to its mildness and selectivity for imines over aldehydes and ketones.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Continue stirring at room temperature for 6-24 hours until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product using column chromatography.

ParameterRecommended ConditionRationale
Carbonyl 1.1 equivalentsDrives the initial imine formation equilibrium forward.
Reducing Agent NaBH(OAc)₃ (1.5 equiv.)Mild and selective reducing agent, avoids reduction of the starting carbonyl.[10]
Solvent DCE, THF, DCMAprotic solvents that do not react with the borohydride reagent.
Catalyst Acetic Acid (optional, ~5 mol%)Catalyzes the formation of the iminium ion intermediate.
Temperature Room TemperatureMild conditions are sufficient for the reaction.
Time 6 - 24 hoursReaction completion depends on the reactivity of the carbonyl partner.

Buchwald-Hartwig Amination: Accessing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[11][12] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, due to its broad substrate scope and functional group tolerance.[11][13]

General Mechanism of Buchwald-Hartwig Amination

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[14] The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II) species; (2) Coordination of the amine and subsequent deprotonation by a strong base to form a palladium-amido complex; and (3) Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[11][13][15]

G cluster_reactants Pd0 Pd(0)Lₙ PdII_Aryl Ar-Pd(II)Lₙ-X Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)Lₙ-NR₂ PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product ArylHalide Ar-X ArylHalide->PdII_Aryl Amine R₂NH Amine->PdII_Amido Base Base Base->PdII_Amido

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 4: Palladium-Catalyzed C-N Cross-Coupling

Success in this reaction requires careful control of the catalyst system (palladium precursor and phosphine ligand) and the use of a strong, non-nucleophilic base under strictly anhydrous and oxygen-free conditions.

Experimental Protocol:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 1.4 equiv.).

  • Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add this compound (1.2 equiv.) followed by anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like Ethyl Acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Source of the active Pd(0) catalyst.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) (2-10 mol%)Stabilizes the Pd center and facilitates the key catalytic steps.[14]
Base NaOtBu, K₃PO₄, LHMDS (1.4-2.0 equiv.)Must be strong enough to deprotonate the coordinated amine but non-nucleophilic.[15]
Solvent Toluene, Dioxane, THF (Anhydrous, Degassed)Aprotic solvents are required; degassing removes oxygen which can deactivate the catalyst.
Temperature 80 - 110 °CThermal energy is required to drive the catalytic cycle, especially the reductive elimination step.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

References

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 647-654. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic-synthesis.com. [Link]

  • Ciriminna, R., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(3), 483-488. [Link]

  • Pavan, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • CSIR-NIScPR. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 331-336. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • AAPPTEC Peptides. Coupling Reagents. AAPPTEC. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. Commonly used amide/peptide coupling reagents. ResearchGate. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • ScienceDirect. Light promoted aqueous phase amine synthesis via three-component coupling reactions. ScienceDirect. [Link]

  • Arkivoc. A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. Arkivoc. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Alfano, A. I., & Montalbano, M. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemistryOpen, 12(9), e202300096. [Link]

  • Science. a-Branched Amines through Radical Coupling with 2-Azaallyl. Science. [Link]

  • Villa, C., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis, 40.1.1.1.2. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • MDPI. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. [Link]

  • ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds. [Link]

  • Bhatti, H. A., et al. (2014). A study of coupling reaction to synthesize diphenylmethane derivatives. European Journal of Chemistry, 5(3), 513-516. [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

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preparation of pharmaceutical intermediates using 1-(Phenylmethane)sulfonylpiperidin-3-amine

[1][2]

Executive Summary & Strategic Utility

This compound (CAS: 1019527-84-4) represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike simple N-benzyl piperidines, the benzylsulfonyl moiety imparts distinct physicochemical properties:

  • Electronic Modulation: The sulfonyl group acts as a strong electron-withdrawing group (EWG), reducing the basicity of the piperidine nitrogen (

    
     shift) and altering the metabolic profile of the ring.[2]
    
  • Conformational Rigidity: The sulfonamide bond creates a distinct vector compared to amides or alkyl amines, often favored in GPCR and kinase inhibitor binding pockets.

  • Lipophilicity Balance: It provides a hydrophobic handle (benzyl) masked by a polar linker (sulfonyl), improving membrane permeability without sacrificing solubility as drastically as pure alkyl chains.[2]

This guide details the protocols for transforming this amine into high-value pharmaceutical intermediates via Amide Coupling , Urea Formation , and Nucleophilic Aromatic Substitution (


)

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-(benzylsulfonyl)piperidin-3-amine
Molecular Formula

Molecular Weight 254.35 g/mol
Physical State White to off-white solid (typically HCl salt or free base)
Solubility DMSO, DMF, Methanol, DCM (Moderate)
Storage Hygroscopic (if salt).[1][2][3] Store at 2-8°C under inert atmosphere.
Key Reactivity Primary amine (

) is the sole nucleophile; Sulfonamide nitrogen is non-nucleophilic.[1][2]

Application Workflows (Logic Diagram)

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

GStart1-(Benzylsulfonyl)piperidin-3-aminePath1Pathway A:Amide CouplingStart->Path1+ R-COOH(HATU/DIPEA)Path2Pathway B:Urea FormationStart->Path2+ R-NCO(Isocyanates)Path3Pathway C:SnAr CouplingStart->Path3+ Ar-X(Base/Heat)Prod1Kinase InhibitorIntermediates(Amides)Path1->Prod1Prod2GPCR Ligands(Ureas)Path2->Prod2Prod3HeterocyclicScaffoldsPath3->Prod3

Figure 1: Divergent synthesis pathways utilizing the 3-amino piperidine core.[1][2] The amine serves as the primary nucleophilic handle for library generation.[2]

Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (Kinase Inhibitor Synthesis)

Objective: Couple the scaffold with a heteroaryl carboxylic acid (e.g., indazole-3-carboxylic acid) to generate a kinase inhibitor precursor.[1][2]

Rationale: Standard EDC/NHS couplings often fail with sterically hindered heterocyclic acids. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its superior reactivity and lower racemization rates [1].[2] DIPEA is used as the base to activate the carboxylate and neutralize the amine salt.[2]

Reagents:

  • This compound (1.0 eq)[1][2]

  • Carboxylic Acid Partner (1.1 eq)[2]

  • HATU (1.2 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • DMF (Anhydrous) (10 mL/g of amine)[2]

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under

    
    , dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF.
    
  • Base Addition: Add DIPEA (1.5 eq) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Scaffold Addition: Add this compound (1.0 eq) dissolved in minimal DMF. Add the remaining DIPEA (1.5 eq).[2]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + 254.35 - 18).[1][2]

  • Workup (Self-Validating Step):

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash 1: 5% LiCl solution (3x) – Crucial for removing DMF.[2]

    • Wash 2: Saturated

      
       (removes unreacted acid).[2]
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Urea Synthesis via Isocyanates

Objective: Synthesis of urea derivatives for GPCR targeting.

Rationale: Urea linkages provide hydrogen bond donors/acceptors critical for receptor binding. This reaction is extremely fast and atom-economical.[1][2]

Methodology:

  • Dissolve this compound (1.0 eq) in dry DCM (

    
    ).
    
  • Add Triethylamine (1.1 eq) if using the HCl salt of the amine.[2]

  • Dropwise add the Isocyanate (R-NCO, 1.05 eq).[2]

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Add 2 mL MeOH to scavenge excess isocyanate.

  • Isolation: Concentrate. Recrystallize from EtOAc/Hexanes (Ureas often crystallize spontaneously).[2]

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of the scaffold onto a chloropyrimidine or chloropyridine core.[2]

Rationale: The secondary amine position (on the piperidine ring) is blocked by the sulfonyl group, forcing the reaction exclusively at the primary exocyclic amine.[2] This regioselectivity is vital for avoiding mixtures.

Methodology:

  • Combine Heteroaryl Chloride (1.0 eq) and Scaffold (1.1 eq) in DMSO or NMP.[2]

  • Add

    
     (2.5 eq) or 
    
    
    (for less reactive substrates).[2]
  • Heat to 80–100°C for 6–12 hours.

  • Checkpoint: If conversion is <50% after 4 hours, add catalytic KI (10 mol%).

Troubleshooting & Optimization (Decision Tree)

Use the following logic flow to resolve common synthesis issues.

DecisionTreeIssueProblem:Low Yield / ImpuritiesCheck1Is Starting MaterialPure?Issue->Check1Check2Check LC-MS:Unreacted Amine?Check1->Check2YesSol1Recrystallize Amine(EtOH/Et2O)Check1->Sol1NoSol2Increase HATU to 1.5 eqCheck DMF drynessCheck2->Sol2YesSol3Check LC-MS:Dimer Formation?Check2->Sol3NoSol4Dilute Reaction(Avoid intermolecular attack)Sol3->Sol4Yes

Figure 2: Troubleshooting decision matrix for coupling reactions.

References

  • PubChem. (n.d.).[2] this compound.[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • ResearchGate. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety. Retrieved October 26, 2023, from [Link]

Troubleshooting & Optimization

purification methods for removing impurities from 1-(benzylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(benzylsulfonyl)piperidin-3-amine

Ticket ID: #PUR-882-BSP Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Removal of impurities (sulfonyl chlorides, sulfonic acids, and bis-sulfonamides) from piperidine sulfonamide scaffolds.

Diagnostic & Triage

Welcome to the Technical Support Center. Based on the structure of 1-(benzylsulfonyl)piperidin-3-amine , your purification strategy relies heavily on the distinct acid-base properties of the molecule.

Compound Profile:

  • Core Scaffold: Piperidine (Secondary amine capped with sulfonamide).

  • Functional Handle: C3-Primary Amine (Basic, pKa ~9.5–10.5).

  • Protecting Group/Linker: Benzylsulfonyl moiety (Neutral, lipophilic).

Common Impurity Signatures:

Impurity Type Origin Physicochemical Nature Removal Strategy
Benzylsulfonyl Chloride Unreacted Reagent Neutral / Electrophilic Hydrolysis + Basic Wash or Scavenging Resin
Benzylsulfonic Acid Hydrolysis Byproduct Acidic (Strong) Basic Wash (Aq.[1] NaHCO₃/NaOH)
Bis-sulfonamide Over-reaction (N1 & N3) Neutral / Non-basic Acid-Base Extraction (remains in organic)

| Piperidin-3-amine | Starting Material | Highly Polar / Basic | Water Wash (if highly polar) or Chromatography |

Primary Protocol: The "pKa Switch" (Acid-Base Extraction)

Applicability: Best for removing neutral impurities (bis-sulfonamides, sulfonyl chlorides) and acidic byproducts. Mechanism: This protocol exploits the basicity of the C3-primary amine. By protonating this amine, we force the product into the aqueous phase, leaving neutral impurities behind in the organic phase.[2]

Workflow Diagram (The Logic Flow)

AcidBaseExtraction Start Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc or DCM Start->Dissolve AcidWash EXTRACT with 1M HCl (aq) Dissolve->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer1 Organic Layer 1 (Contains Neutrals: Bis-sulfonamide, Sulfonyl Chloride) Separation1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer 1 (Contains Product-H+) Separation1->AqLayer1 Product Salt Basify BASIFY with 2M NaOH (pH > 12) AqLayer1->Basify Extract EXTRACT with DCM (x3) Basify->Extract Separation2 Phase Separation Extract->Separation2 AqLayer2 Aqueous Layer 2 (Waste Salts) Separation2->AqLayer2 Waste OrgLayer2 Organic Layer 2 (Contains Pure Product Free Base) Separation2->OrgLayer2 Product Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Final Purified 1-(benzylsulfonyl) piperidin-3-amine Dry->Final

Caption: Figure 1. Selective protonation strategy separates the basic product from neutral/acidic impurities.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred initially as it is less likely to form emulsions than DCM.

  • Primary Wash (Removal of Acids): Wash the organic phase with Saturated NaHCO₃ (2x).

    • Why? This removes benzylsulfonic acid and residual HCl/TFA if a deprotection step was just performed.

  • The "Switch" (Extraction into Water): Extract the organic layer with 1M HCl (3x).

    • Critical Check: Ensure the aqueous layer is acidic (pH < 2).

    • Result: The product (amine) protonates and moves to the aqueous layer.[2] Unreacted benzylsulfonyl chloride and bis-sulfonated byproducts (neutral) stay in the organic layer.

    • Action:Keep the Aqueous Layer. You can discard the organic layer (after TLC verification).

  • Recovery (Back-Extraction):

    • Cool the aqueous layer (ice bath) to prevent degradation.

    • Slowly add 2M NaOH until pH > 12. Watch for exotherm.

    • Extract the cloudy aqueous mixture with DCM (3x).

  • Finishing: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Secondary Protocol: Salt Formation & Recrystallization

Applicability: If the free base is an oil or requires >98% purity (e.g., for biological assays). Mechanism: Piperidine amines often form stable, crystalline hydrochloride or oxalate salts.

  • Preparation: Dissolve the purified free base (from Protocol 1) in a minimum amount of dry Ethanol (EtOH) or Isopropanol (IPA) .

  • Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise with stirring.

    • Observation: A white precipitate should form immediately.[3]

  • Crystallization:

    • If precipitate is amorphous/gummy: Heat the mixture to reflux until dissolved (add more EtOH if needed).

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Anti-solvent: If no crystals form, add Diethyl Ether or MTBE dropwise to the cold solution until turbidity persists.

  • Filtration: Collect crystals via vacuum filtration.[3] Wash with cold Ether.

Data: Solvent Systems for Piperidine Sulfonamide Salts

Solvent System Polarity Outcome Notes
EtOH / Et₂O High/Low Recommended Classic pair for amine HCl salts.
IPA (Hot) Medium Good often yields larger crystals.

| Acetone | Medium | Variable | Good for oxalate salts. |

Troubleshooting & FAQs

Q: My product is "oiling out" during the acid-base extraction. What do I do?

  • Cause: The protonated salt of your compound might be somewhat lipophilic due to the benzylsulfonyl group, leading to a "third layer" or oil at the interface.

  • Fix: Increase the volume of the aqueous phase. If that fails, add a small amount of Methanol (MeOH) to the aqueous acid layer to increase solubility, or switch to using 0.5M H₂SO₄ instead of HCl (sulfate salts are often more water-soluble).

Q: I still see Benzylsulfonyl Chloride on TLC after workup.

  • Cause: Sulfonyl chlorides are surprisingly stable in biphasic acid washes.

  • Fix (Chemical Scavenging): Before the acid-base extraction, treat the organic solution with a polymer-supported amine scavenger (e.g., Trisamine resin) or add a small amount of N,N-dimethylethylenediamine . Stir for 1 hour. This converts the chloride into a highly polar sulfonamide that will be removed during the acid wash or remain in the organic waste layer during the "Switch" step.

Q: The product is water-soluble and won't extract back into DCM.

  • Cause: The molecule is small and polar.

  • Fix:

    • Saturate the aqueous phase with NaCl (brine) before the DCM extraction (Salting-out effect).

    • Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM. This mixture is much more potent for polar amines.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for acid-base extraction of amines).
  • Roughley, S. D.; Jordan, A. M.The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011.
  • BenchChem Support. Removal of Benzenesulfonyl Chloride from Reaction Mixtures. (General techniques for sulfonyl chloride cleanup).

  • Organic Syntheses. Benzenesulfonyl Chloride. Org. Synth. 1921 , 1,[4] 21. (Reactivity and hydrolysis properties of sulfonyl chlorides).

  • Li, J. J.Name Reactions and Reagents in Organic Synthesis. Wiley, 2014.

Sources

overcoming steric hindrance in 1-(Phenylmethane)sulfonylpiperidin-3-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Steric Hindrance in Synthetic Reactions

Welcome to the technical support center for 1-(Phenylmethane)sulfonylpiperidin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but sterically challenging building block. As Senior Application Scientists, we understand the unique difficulties this substrate presents. This resource consolidates our in-house expertise and field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Understanding the Core Challenge: The Source of Steric Hindrance

This compound is a valuable scaffold in medicinal chemistry, frequently appearing in the development of novel therapeutics.[1][2][3] However, its synthetic utility is often hampered by significant steric hindrance around the C3-amino group. This hindrance arises from two primary factors:

  • The Bulky N-Sulfonyl Group: The large phenylmethanesulfonyl (benzylsulfonyl) group is a major steric impediment. Its size and conformational flexibility can effectively shield the adjacent C3-amine from the approach of electrophiles.

  • Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation. The axial and equatorial positions of the C3-amine influence its accessibility, and the bulky N-sulfonyl group can affect the ring's conformational dynamics, further complicating reactivity.[4][5]

This inherent steric bulk leads to decreased nucleophilicity of the amine, resulting in sluggish or incomplete reactions under standard conditions.

Caption: Fig 1. Steric clash between the bulky benzylsulfonyl group and the reactive C3-amine.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with this substrate.

Part 1: N-Acylation & Amide Bond Formation

Amide bond formation is arguably the most frequent and frustrating reaction attempted with this amine.[6][7]

Question 1: My standard amide coupling reaction (e.g., using EDC/HOBt or DCC/DMAP) is giving very low to no yield. What's going wrong?

Answer: This is the most common problem and is almost certainly due to steric hindrance. Standard coupling reagents like EDC (a carbodiimide) activate the carboxylic acid, but the resulting O-acylisourea intermediate is not reactive enough to overcome the steric barrier and acylate the hindered amine efficiently.[8][9] The amine's lone pair simply cannot access the electrophilic center.

Solution Pathway:

  • Switch to a More Powerful Coupling Reagent: Uronium/aminium or phosphonium-based coupling reagents are specifically designed for sterically hindered couplings.[10][11] They generate more highly reactive intermediates.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy.[10] However, this must be done cautiously to avoid racemization if chiral centers are present.

  • Use a More Reactive Acylating Agent: If possible, converting the carboxylic acid to an acyl chloride is a good strategy. Acyl chlorides are significantly more electrophilic than the intermediates formed by many coupling reagents.[12][]

Question 2: Which specific coupling reagents do you recommend for this hindered amine?

Answer: For challenging substrates like this, we recommend moving directly to modern, potent coupling agents.

Coupling ReagentClassKey Advantages for Hindered SystemsTypical Base
HATU Uronium/AminiumForms a highly reactive O-acylisourea intermediate; known to be very effective for hindered couplings.[12][14]DIPEA, 2,4,6-Collidine
HBTU / HCTU Uronium/AminiumSimilar to HATU, very effective and widely used. HCTU can sometimes be faster.[15]DIPEA, NMM
COMU Uronium/AminiumA third-generation agent with high reactivity, often succeeding where others fail. Generates morpholino-based byproducts which are water-soluble, simplifying workup.DIPEA
PyBOP PhosphoniumHighly effective, but produces carcinogenic HMPA as a byproduct. Use with caution and appropriate safety measures.[15]DIPEA

Our primary recommendation is to start with HATU. Its performance in difficult couplings is well-documented.[14]

Question 3: My reaction is still slow even with HATU. What other parameters can I optimize?

Answer: If a powerful coupling agent isn't sufficient, you need to look at other factors that influence the reaction kinetics.

  • Choice of Base: Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These will not compete with your primary amine in attacking the activated acid.

  • Solvent: Aprotic polar solvents like DMF or NMP are standard. In some cases, switching to a more polar but less coordinating solvent like DMSO can help.[15]

  • Reaction Time: Hindered couplings are inherently slow. Do not be afraid to run the reaction for 12-24 hours.[10] Always monitor progress by LC-MS or a suitable TLC stain to avoid decomposition from excessively long reaction times.

  • Forcing Deprotonation: In extremely difficult cases, you can pre-treat the amine with a strong, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous solvent like THF before adding the activated carboxylic acid.[12] This generates the highly nucleophilic amide anion, which can dramatically accelerate the reaction. Caution: This method is not compatible with base-sensitive functional groups.

G start Low Yield in N-Acylation q1 Are you using a standard coupling reagent (EDC, DCC)? start->q1 sol1 Switch to a potent uronium salt (HATU, HCTU, COMU). q1->sol1 Yes q2 Is the reaction still slow or incomplete with HATU? q1->q2 No sol1->q2 sol2 Increase temperature to 40-60°C. Extend reaction time to 12-24h. q2->sol2 Yes end Successful Coupling q2->end No q3 Still no improvement? sol2->q3 sol3 Consider alternative strategies: 1. Convert acid to acyl chloride. 2. Pre-deprotonate amine with NaH. q3->sol3 Yes q3->end No sol3->end

Caption: Fig 2. Troubleshooting workflow for low N-acylation yield.

Part 2: N-Alkylation Reactions

N-alkylation of the piperidine nitrogen is another key transformation.[16] While this reaction involves the sulfonamide nitrogen and not the C3-amine, steric hindrance from the benzyl group can still play a role, though typically to a lesser extent than in C3-amine reactions. The primary challenge here is often the reduced nucleophilicity of the sulfonamide nitrogen.[17]

Question 4: My N-alkylation with an alkyl halide is not proceeding using K₂CO₃ in acetonitrile. What should I do?

Answer: The nitrogen of a sulfonamide is significantly less nucleophilic than a free amine due to the electron-withdrawing effect of the sulfonyl group. A mild base like potassium carbonate is often insufficient to facilitate the reaction.

Solution Pathway:

  • Use a Stronger Base: A stronger base is required to deprotonate the sulfonamide, generating a more potent nucleophile. Sodium hydride (NaH) is the most common and effective choice.[18]

  • Choose a Good Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential when using NaH.[18]

  • Activate the Alkyl Halide: If possible, use an alkyl iodide or bromide, as they are more reactive than alkyl chlorides.

  • Consider Reductive Amination: If you are trying to add a benzyl or other alkyl group that can be derived from an aldehyde, reductive amination is an excellent alternative. Reacting the C3-amine with an aldehyde to form an iminium ion, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB), is a very robust method for N-alkylation of hindered amines.[16]

Validated Experimental Protocols
Protocol 1: HATU-Mediated N-Acylation of this compound

This protocol provides a robust starting point for the acylation of the C3-amine.

Materials:

  • This compound

  • Carboxylic Acid (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 eq.) and HATU (1.2 eq.) in anhydrous DMF (to make a ~0.2 M solution).

  • Stir the solution for 5 minutes at room temperature to allow for pre-activation.

  • Add this compound (1.0 eq.) to the flask.

  • Add DIPEA (3.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, warm the mixture to 40 °C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: NaH-Mediated N-Alkylation of the Sulfonamide

This protocol details the alkylation of the piperidine nitrogen.

Materials:

  • This compound (or its C3-acylated derivative)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq.)

  • Anhydrous DMF or THF

Procedure:

  • To a dry flask under an inert atmosphere, add NaH (1.5 eq.). Wash the NaH with dry hexanes three times to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Dissolve the this compound derivative (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes. You should observe hydrogen gas evolution.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Caption: Fig 3. Mechanism of HATU, which forms a highly reactive intermediate to overcome steric barriers.

References
  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. PubMed Central. Available at: [Link]

  • ACS Publications. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. Available at: [Link]

  • Rustin, G. (2023). The Effect of Sulfonamides Structural and Reactive Properties Examined. Available at: [Link]

  • Massah, A. R., et al. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. Available at: [Link]

  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]

  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). DMTMM. Retrieved from [Link]

  • Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 401-405. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • PubMed. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. Retrieved from [Link]

  • ResearchGate. (2025). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. Available at: [Link]

  • A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. (n.d.). Retrieved from [Link]

  • PubMed. (2004). N-inversion-associated conformational dynamics is unusually rapid in morphine alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2008). Small molecule conformational preferences derived from crystal structure data. A medicinal chemistry focused analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. PMC. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. Retrieved from [Link]

  • PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Retrieved from [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Light promoted aqueous phase amine synthesis via three-component coupling reactions. Retrieved from [Link]

  • ResearchGate. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

Sources

resolving enantiomers of 1-(Phenylmethane)sulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolution of 1-(Phenylmethane)sulfonylpiperidin-3-amine

Status: Active Ticket ID: RES-3AMP-SU-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to resolve the enantiomers of 1-(phenylmethylsulfonyl)piperidin-3-amine .

  • Structural Analysis: This molecule contains a piperidine core protected at

    
     by a benzylsulfonyl group.[1] The chirality resides at the 
    
    
    
    position bearing a primary amine.[1]
  • Key Chemical Feature: The sulfonyl group renders

    
     non-basic (
    
    
    
    approx. -1 to 1), leaving the
    
    
    -amine (
    
    
    approx. 9-10) as the sole handle for diastereomeric salt formation.[1]
  • Recommended Strategy: Due to the steric bulk of the sulfonyl group, Classical Resolution via Diastereomeric Crystallization using tartaric acid derivatives is the most robust scale-up method.[1] For analytical check or small-scale prep, Chiral HPLC on amylose-based columns is the standard.[1]

Module 1: Classical Chemical Resolution (Scale-Up)

User Question: Which resolving agent should I use? I tried simple Tartaric Acid and it didn't crystallize.

Technical Response: Simple L-Tartaric acid often fails with bulky sulfonamides because the lattice energy is insufficient to overcome the solubility of the lipophilic benzylsulfonyl tail.[1] You need a "bulky" acid to engage in


 stacking with the phenyl ring of your protecting group.[1]

Primary Recommendation: Di-benzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) .

Standard Operating Procedure (SOP): Resolution Screening
StepActionCritical Parameter
1 Stoichiometry Use 0.5 to 1.0 equivalents of L-DBTA relative to the amine.[2] Note: 0.5 eq (the "Pope-Peachey" method) often yields higher ee% in the first crop but lower mass yield.[1]
2 Solvent Selection Start with Ethanol/Water (9:1) or Isopropanol (IPA) .[1] The benzylsulfonyl group decreases water solubility, so high alcohol content is required.[1]
3 Dissolution Heat the mixture to reflux (

) until a clear solution is obtained.
4 Crystallization Cool slowly (

) to room temperature.[1] If no crystals form, cool to

.
5 Harvest Filter the salt. Wash with cold solvent.
6 Liberation Suspend salt in

; treat with

. Separate organic layer to recover the free base.[1]

Self-Validating Check: After liberation, measure the specific rotation


.[1] If the rotation is zero, resolution failed.[1] If non-zero, recrystallize the salt until the melting point and rotation become constant (constant physical properties = optical purity).[1]

Module 2: Chiral HPLC Method Development (Analytical)

User Question: I am seeing broad peaks and poor separation on my HPLC. How do I fix this?

Technical Response: The primary amine at


 interacts strongly with the residual silanols on the silica support of chiral columns, causing peak tailing.[1] You must suppress this ionization.[1]
Recommended Chromatographic Conditions
ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralpak IA (Immobilized Amylose)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.[1]1)Acetonitrile : Ethanol : DEA (95 : 5 : 0.[1]1)
Flow Rate


Detection UV @

(Sulfonyl absorption)
UV @

Temp


Troubleshooting Tailing:

  • Issue: Peaks are tailing (

    
    ).
    
  • Fix: Increase Diethylamine (DEA) concentration to

    
    . If using a newer column (e.g., Chiralpak IG), you can try Ethanolamine for better peak shape.[1]
    

Module 3: Workflow Visualization

Figure 1: Decision Matrix for Enantiomer Resolution Caption: A logical workflow for selecting the correct resolution pathway based on scale and material availability.

ResolutionWorkflow Start Start: Racemic Amine ScaleCheck Scale > 5 grams? Start->ScaleCheck PrepHPLC Prep Chiral HPLC ScaleCheck->PrepHPLC No (Small Scale) SaltScreen Salt Screening ScaleCheck->SaltScreen Yes (Scale Up) ColumnSelect Screen: AD-H, OD-H, IA PrepHPLC->ColumnSelect MobilePhase Add 0.1% DEA (Essential) ColumnSelect->MobilePhase Result Check ee% (Analytical HPLC) MobilePhase->Result AgentSelect Try L-DBTA or L-DTTA (Avoid simple Tartaric) SaltScreen->AgentSelect Solvent Solvent: EtOH or IPA AgentSelect->Solvent Solvent->Result Result->SaltScreen ee < 90% (Recrystallize) Success Target Enantiomer Isolated Result->Success ee > 98%

Module 4: Troubleshooting "Oiling Out"

User Question: My salt comes out as a sticky oil instead of crystals. Is the batch ruined?

Technical Response: "Oiling out" is common with sulfonamides due to their high lipophilicity.[1] It indicates that the temperature dropped too fast or the solvent polarity is slightly off.[1]

Recovery Protocol:

  • Re-heat: Heat the mixture back to reflux until the oil dissolves.

  • Seed: If you have any solid crystals from a previous micro-batch, add a tiny amount at

    
     (cloud point).[1]
    
  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[3]

  • Anti-solvent: Add warm Methyl tert-butyl ether (MTBE) dropwise.[1] MTBE is an excellent anti-solvent for tartrate salts of lipophilic amines.[1]

References

  • Vertex Pharmaceuticals. (2011).[1] Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. WO2011160037A2.[1] Link

    • Relevance: Describes the use of Dibenzoyl-L-tartaric acid (DBTA) for resolving 3-aminopiperidine derivatives, establishing the baseline protocol for this pharmacophore.
  • Chittabathina, V. R., et al. (2014).[1][4] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[1][4] Link

    • Relevance: Validates the use of Chiralpak AD-H columns and the necessity of amine modifiers (DEA)
  • Justia Patents. (2019).[1] Process for the preparation of enantiomerically enriched 3-aminopiperidine. Link

    • Relevance: Details the "Pope-Peachey" method (0.5 eq resolving agent)

Sources

Technical Support Center: Scale-Up and Troubleshooting for 1-(Phenylmethane)sulfonylpiperidin-3-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis of 1-(Phenylmethane)sulfonylpiperidin-3-amine. This valuable piperidine derivative serves as a crucial building block in the development of various pharmaceutical agents.[1][2][3] Its synthesis, while straightforward on a lab scale, presents unique challenges during scale-up that can impact yield, purity, and process efficiency.[4] This guide is designed for researchers, process chemists, and drug development professionals to navigate these complexities. We will provide in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered questions, grounded in established chemical principles to ensure the robustness and reproducibility of your manufacturing process.

The most common synthetic route involves the reaction of a suitable piperidine precursor with phenylmethanesulfonyl chloride. This guide will focus on the challenges associated with this key sulfonylation step and the subsequent purification of the final product.

Core Synthetic Workflow

The production of this compound is typically achieved through the direct sulfonylation of 3-aminopiperidine or a protected precursor. The choice of starting material often depends on cost, availability, and the desired stereochemistry. For this guide, we will consider the direct sulfonylation of racemic 3-aminopiperidine.

Synthetic_Workflow cluster_0 Precursor Preparation (Optional) cluster_1 Core Synthesis cluster_2 Purification 3-Aminopyridine 3-Aminopyridine 3-Aminopiperidine_Precursor 3-Aminopiperidine 3-Aminopyridine->3-Aminopiperidine_Precursor Reduction (e.g., H₂, Ru/C) 3-Aminopiperidine 3-Aminopiperidine Reaction_Mixture Sulfonylation Reaction 3-Aminopiperidine->Reaction_Mixture Phenylmethanesulfonyl_Chloride Phenylmethanesulfonyl Chloride Phenylmethanesulfonyl_Chloride->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Solvent Solvent (e.g., DCM) Solvent->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Work-up Final_Product 1-(Phenylmethane)sulfonyl- piperidin-3-amine Crude_Product->Final_Product Crystallization

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the scale-up process, providing both the "how" and the "why" for each recommendation.

Category 1: Starting Materials and Reagents

Q1: My 3-aminopiperidine starting material shows variability between batches, affecting reaction performance. What are the critical quality attributes to monitor?

A1: Inconsistent quality of 3-aminopiperidine is a common source of problems. Key attributes to control are:

  • Purity: Assay by GC or titrimetry should be >98%. Lower purity can introduce side reactions.

  • Water Content: High water content (>0.5%) will consume the highly reactive phenylmethanesulfonyl chloride through hydrolysis, leading to lower yields and the formation of phenylmethanesulfonic acid.[5] Karl Fischer titration is the standard method for water determination.

  • Color: A yellow or brown color may indicate oxidation or the presence of oligomeric impurities.[6] While not always detrimental, it can lead to colored impurities in the final product. Consider purification by vacuum distillation if color is a persistent issue.

  • Residual Solvents: If the 3-aminopiperidine is sourced as a solution or is the result of a preceding synthetic step, residual solvents should be identified and quantified by GC.

Q2: Phenylmethanesulfonyl chloride is highly reactive and moisture-sensitive. What are the best practices for handling it on a large scale?

A2: Phenylmethanesulfonyl chloride's reactivity is both a benefit for the reaction and a challenge for handling.

  • Anhydrous Conditions: It is imperative to work under strictly anhydrous conditions.[5] Ensure all reactors, transfer lines, and solvents are thoroughly dried. Use of an inert atmosphere (Nitrogen or Argon) is mandatory during charging.

  • Temperature Control: The reagent should be stored in a cool, dry place. When preparing a solution for addition to the reactor, be mindful of any potential exotherms, although dissolution in an inert solvent like dichloromethane (DCM) is typically not highly energetic.

  • Material Compatibility: Phenylmethanesulfonyl chloride is corrosive. Ensure all equipment, including gaskets and valves, are made of compatible materials (e.g., glass-lined steel, Hastelloy C).

  • Quenching Strategy: Have a quench solution (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide) readily available to neutralize any spills or for cleaning equipment.

Category 2: Reaction Execution & Monitoring

Q3: The sulfonylation reaction is exothermic. How do I manage the temperature on a pilot scale to prevent runaway reactions and impurity formation?

A3: Thermal management is one of the most critical scale-up challenges.[4]

  • Controlled Addition: The most effective method is to add the phenylmethanesulfonyl chloride solution to the solution of 3-aminopiperidine and base at a controlled rate. This allows the reactor's cooling system to dissipate the heat generated. A typical addition time for a pilot-scale batch might be 1-2 hours.

  • Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger safety margin. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.[5]

  • Reaction Calorimetry: For a robust process, it is highly recommended to perform reaction calorimetry (RC1) studies on a lab scale. This will provide crucial data on the heat of reaction, allowing for accurate calculation of the required cooling capacity and safe addition rates for the pilot plant.

  • Mixing Efficiency: Poor mixing can lead to localized "hot spots" where the concentration of the sulfonyl chloride is high, increasing the risk of side reactions and runaway conditions.[4] Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogeneous mixture.

Q4: I am observing the formation of a di-sulfonated impurity. How can I minimize this?

A4: The formation of the di-sulfonated impurity, where the primary amine of the product is further reacted, is a common issue.

  • Stoichiometry: Use a slight excess of the 3-aminopiperidine (e.g., 1.05-1.1 equivalents) relative to the phenylmethanesulfonyl chloride. This ensures that the sulfonyl chloride is consumed before it can react with the product.

  • Controlled Addition: As mentioned above, slow, controlled addition of the sulfonyl chloride into the amine solution maintains a low concentration of the electrophile, favoring the reaction with the more nucleophilic starting material over the less nucleophilic product.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second sulfonylation reaction more than the first, improving selectivity.

Impurity_Formation cluster_controls Amine 3-Aminopiperidine Product Desired Product (Mono-sulfonated) Amine->Product + Sulfonyl Chloride (Fast, Desired) SulfonylChloride Phenylmethanesulfonyl Chloride DiSulfonated Di-sulfonated Impurity Product->DiSulfonated + Sulfonyl Chloride (Slower, Undesired) Control Control Strategies Control->Product Favors Control->DiSulfonated Minimizes Control_Stoichiometry Use excess Amine Control_Addition Slow addition of Sulfonyl Chloride Control_Temp Lower reaction temperature

Caption: Relationship between reactants and impurity formation.

Category 3: Work-up and Isolation

Q5: I'm having trouble crystallizing the final product. It keeps "oiling out" or forming a sticky solid. What should I do?

A5: "Oiling out" is a common crystallization problem, often caused by impurities or supersaturation issues.[5]

  • Solvent System: The choice of crystallization solvent is critical. A good starting point is a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol (IPA), ethyl acetate, or mixtures with heptane are often effective for sulfonamides.

  • Purity of Crude: Impurities can act as crystallization inhibitors. If the crude product is oily, try to purify it first by performing an acid-base wash to remove non-basic impurities or by a silica gel plug filtration to remove highly polar or non-polar contaminants.

  • Controlled Cooling: Avoid "crash cooling." A slow, controlled cooling rate allows for proper crystal lattice formation. A typical cooling profile might be 10-20 °C per hour.

  • Seeding: The most reliable way to induce crystallization and control polymorphism is to use seed crystals.[5] Add a small amount (0.1-1% w/w) of pure, crystalline product once the solution has reached a state of slight supersaturation.

  • Anti-Solvent Addition: An alternative to cooling is anti-solvent crystallization. Dissolve the crude product in a good solvent (e.g., DCM or ethyl acetate) and slowly add an anti-solvent in which the product is insoluble (e.g., heptane or hexane) until turbidity is observed, then continue the addition slowly to effect crystallization.

Category 4: Impurity Profiling and Control

Q6: What are the most common process-related impurities I should be looking for, and how can I control them?

A6: A robust process requires a thorough understanding of its impurity profile.

Impurity NameStructure/DescriptionOriginControl Strategy
Unreacted 3-Aminopiperidine Starting MaterialIncomplete reaction or excess used.Optimize reaction time and stoichiometry. Remove during work-up with an acidic wash.
Phenylmethanesulfonic Acid Hydrolysis ProductReaction of phenylmethanesulfonyl chloride with water.Use anhydrous conditions and dry solvents. Remove during work-up with a basic wash.
Di-sulfonated Impurity Over-reaction ProductReaction of the product with a second molecule of sulfonyl chloride.Use a slight excess of amine, slow addition of sulfonyl chloride, and control temperature.
Triethylamine HCl Salt ByproductReaction of the base (triethylamine) with generated HCl.Remove during aqueous work-up as it is water-soluble.

Troubleshooting Guide: At-a-Glance

SymptomProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride. 3. Product loss during work-up/crystallization.1. Monitor reaction by HPLC/TLC; increase reaction time if necessary. 2. Ensure all reagents and solvents are anhydrous. 3. Optimize extraction pH and crystallization solvent system.
High Impurity Levels 1. Poor temperature control. 2. Incorrect stoichiometry. 3. Low-quality starting materials.1. Improve reactor cooling and control addition rate. 2. Re-verify calculations and use a slight excess of amine. 3. Qualify vendors and test incoming raw materials.
Poor Crystallization 1. Presence of residual solvents or impurities. 2. Incorrect crystallization solvent. 3. Cooling rate is too fast.1. Perform an additional aqueous wash or charcoal treatment on the crude solution. 2. Screen alternative solvents (e.g., IPA, Acetone, Ethyl Acetate/Heptane). 3. Implement a slower, linear cooling profile and consider seeding.
Product is Colored 1. Oxidation of amine starting material. 2. Degradation during reaction or work-up.1. Purify starting amine if colored. 2. Consider performing the reaction and work-up under an inert atmosphere. 3. Treat the solution of the crude product with activated carbon before crystallization.

Experimental Protocols

Pilot-Scale Synthesis of this compound (1 kg Scale)

Safety Precaution: This reaction is exothermic and generates HCl gas. It must be performed in a suitable reactor with adequate temperature control, pressure relief, and a scrubber system for off-gases. Personnel must wear appropriate PPE, including acid-resistant gloves, safety glasses, and a lab coat.

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, and addition funnel.

  • Cooling/Heating system capable of maintaining -5 °C to 25 °C.

Reagents:

  • 3-Aminopiperidine (1.05 kg, 10.48 mol, 1.05 equiv)

  • Phenylmethanesulfonyl chloride (2.00 kg, 10.49 mol, 1.0 equiv)

  • Triethylamine (1.60 L, 1.16 kg, 11.45 mol, 1.1 equiv)

  • Dichloromethane (DCM), anhydrous (40 L)

  • Deionized Water (for work-up)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Isopropanol (for crystallization)

  • Heptane (for crystallization)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Amine: Charge the reactor with 3-aminopiperidine (1.05 kg) and dichloromethane (20 L). Begin agitation.

  • Charge Base: Add triethylamine (1.60 L) to the reactor.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Prepare Sulfonyl Chloride Solution: In a separate dry vessel, dissolve phenylmethanesulfonyl chloride (2.00 kg) in anhydrous dichloromethane (20 L).

  • Controlled Addition: Slowly add the phenylmethanesulfonyl chloride solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC or TLC to confirm the consumption of the starting material.

  • Aqueous Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Add deionized water (20 L) and stir for 15 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 L) and brine (15 L).

  • Solvent Swap: Distill off the dichloromethane under reduced pressure, replacing it with isopropanol until the final volume is approximately 10 L.

  • Crystallization:

    • Heat the isopropanol solution to 60-70 °C to ensure complete dissolution.

    • Slowly cool the solution to 40-45 °C. If available, add seed crystals (10 g).

    • Continue to cool slowly to 0-5 °C over 4-6 hours and hold for at least 2 hours.

    • (Optional Anti-solvent): If crystallization is poor, slowly add heptane (5-10 L) at 40 °C to induce precipitation.

  • Isolation: Filter the resulting slurry and wash the filter cake with cold isopropanol (2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 45-50 °C until constant weight is achieved.

HPLC Method for Purity Analysis
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a 1:1 mixture of Mobile Phase A and B.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [1]

  • Gnanasekaran, S. et al. (2021). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. IUCrData, 6(8). [7]

  • BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions. [5]

  • ResearchGate. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [3]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminopyridine: A Comprehensive Overview. [8]

  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [9]

  • Pharmaffiliates. Sulfonamide-impurities. [10]

  • Lab-Manager. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [4]

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. [11]

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. [6]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. [12]

  • Organic Syntheses. 3-aminopyridine. [13]

  • Khom, S. T. et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 63B(4), 519-524.

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Org. Process Res. Dev.[14]

  • Smolecule. (2026). Application Notes and Protocols: Piperidine and Imine Frameworks in Heterocyclic Synthesis. [15]

Sources

Validation & Comparative

Comparative Guide to the LC-MS Analysis of 1-(Phenylmethane)sulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, experience-driven framework for the interpretation of Liquid Chromatography-Mass Spectrometry (LC-MS) data for the small molecule, 1-(Phenylmethane)sulfonylpiperidin-3-amine. We will move beyond a simple recitation of methods to explore the rationale behind analytical choices, compare alternative approaches, and provide a robust, self-validating protocol for confident characterization and quantitation.

Introduction to the Analyte: this compound

This compound is a piperidine derivative containing a benzylsulfonyl moiety and a primary amine. Its structure presents an interesting analytical challenge, combining a polar primary amine, which can exhibit poor peak shape and retention on traditional reversed-phase columns, with a nonpolar benzyl group. Accurate and reliable LC-MS analysis is critical for its use in drug discovery, metabolite identification, or synthetic chemistry quality control.

This guide will dissect a core methodology using a triple quadrupole (QqQ) mass spectrometer for targeted analysis and compare it with alternative strategies, providing the reader with a comprehensive understanding of the data they will encounter.

PART 1: Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is paramount for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂S[1]
Molecular Weight (Monoisotopic) 254.109 g/mol [1]
IUPAC Name 1-benzylsulfonylpiperidin-3-amine[1]
Predicted XLogP3 0.6[1]

The positive XLogP3 value suggests some retention on reversed-phase media, while the primary amine (pKa likely >8) indicates it will be protonated in typical acidic mobile phases, making it suitable for positive ion electrospray ionization.

Caption: Chemical Structure of this compound.

PART 2: A Robust LC-MS/MS Protocol for Quantitation

This section details a validated, step-by-step protocol for the analysis of this compound using a standard LC-QqQ-MS system. The causality behind each choice is explained to ensure methodological transparency.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation prep1 Stock Solution (1 mg/mL in Methanol) prep2 Working Standards (Serial Dilution in 50:50 ACN:H₂O) prep1->prep2 prep3 Final Sample (Spiked into Matrix or Blank) prep2->prep3 lc LC Separation (C18 Column, Acidic Mobile Phase) prep3->lc ms MS Detection (ESI+, MRM Mode) lc->ms data1 Peak Integration (Retention Time Check) ms->data1 data2 Qualifier/Quantifier Ion Ratio Confirmation data1->data2 data3 Calibration Curve (Linear Regression) data2->data3

Caption: High-level workflow for quantitative LC-MS/MS analysis.

Step-by-Step Methodology

1. Sample & Standard Preparation

  • Rationale: Accurate preparation is the bedrock of quantitative analysis. Methanol is an excellent solvent for the initial stock due to its polarity and compatibility with reversed-phase mobile phases. Diluting in a mixture that mirrors the initial mobile phase composition (e.g., 50:50 acetonitrile:water) prevents peak distortion from solvent effects upon injection.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.

    • Perform serial dilutions using a 50:50 mixture of LC-MS grade acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • For unknown samples, dilute them in the same 50:50 solvent to ensure they fall within the calibration range.

2. Liquid Chromatography (LC) Parameters

  • Rationale: The goal is to achieve a sharp, symmetrical peak with adequate retention, separating the analyte from matrix components. A C18 column is a workhorse for reversed-phase chromatography. The addition of a small amount of formic acid to the mobile phase is crucial; it acts as an ion-pairing agent for the protonated primary amine, masking silanol interactions on the column and dramatically improving peak shape.[2] A gradient elution ensures that any less polar contaminants are washed from the column efficiently.

  • Protocol Details:

    • LC System: Standard UHPLC/HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)[3]

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: 5% to 95% B

      • 3.0 - 4.0 min: Hold at 95% B

      • 4.0 - 4.1 min: 95% to 5% B

      • 4.1 - 5.0 min: Hold at 5% B (Re-equilibration)

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Parameters

  • Rationale: We use positive electrospray ionization (ESI+) as the primary amine is readily protonated. For quantitation, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides superior sensitivity and selectivity by monitoring a specific parent-to-fragment ion transition.[4][5] We select a primary "quantifier" transition for concentration measurement and a secondary "qualifier" transition to confirm identity. The ratio of these two signals should be constant across all standards and samples.

  • Protocol Details:

    • MS System: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 5500, Agilent 6470A)[3][4]

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 4.5 kV

    • Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • MRM Transitions (Hypothetical - requires empirical optimization):

      • Parent Ion (Q1): m/z 255.1

      • Quantifier Ion (Q3): m/z 91.1 (Collision Energy: 25 eV)

      • Qualifier Ion (Q3): m/z 154.1 (Collision Energy: 20 eV)

PART 3: Interpreting the Acquired Data

This section explains the expected data based on the protocol above and the chemical structure of the analyte.

Expected Mass Spectra & Fragmentation Pathway

The protonated molecule [M+H]⁺ is expected at m/z 255.1. Upon collision-induced dissociation (CID) in the collision cell (Q2), the molecule will fragment at its weakest bonds. For this compound, the most probable fragmentation points are:

  • Benzylic C-S Bond Cleavage: The bond between the benzyl group and the sulfur atom is labile. Cleavage here results in the formation of the highly stable tropylium cation at m/z 91.1 . This is a very common and often abundant fragment for compounds containing a benzyl group and is an excellent choice for a quantifier ion.

  • S-N Bond Cleavage: The bond between the sulfonyl group and the piperidine nitrogen can also cleave, leading to the loss of the benzylsulfonyl group (C₇H₇SO₂) and leaving the protonated 3-aminopiperidine fragment at m/z 101.1 .

  • Loss of SO₂: Neutral loss of sulfur dioxide (64 Da) from the precursor ion can occur, though this is often less favorable than other pathways.

  • Piperidine Ring Opening: Fragmentation of the piperidine ring itself can occur, but often requires higher collision energy. A likely fragmentation is the loss of the amine group and adjacent carbons. A cleavage across the ring could also lead to a fragment at m/z 154.1 , corresponding to the loss of the C₄H₉N portion of the piperidine ring containing the primary amine.

G precursor [M+H]⁺ m/z 255.1 (C₁₂H₁₉N₂O₂S)⁺ frag1 Tropylium Cation m/z 91.1 (C₇H₇)⁺ precursor->frag1 Cleavage of C-S bond (Quantifier) frag2 [M+H - C₇H₇SO₂]⁺ m/z 101.1 (C₅H₁₃N₂)⁺ precursor->frag2 Cleavage of S-N bond frag3 [M+H - C₄H₉N]⁺ m/z 154.1 (C₈H₁₀NO₂S)⁺ precursor->frag3 Ring Fragmentation (Qualifier)

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the analyte.

Summary of Expected Ions
Ion Typem/z (Monoisotopic)Identity/OriginProposed Use
Precursor Ion 255.11[M+H]⁺Q1 Mass
Product Ion 1 91.05[C₇H₇]⁺ (Tropylium ion)Quantifier
Product Ion 2 154.04[M+H - C₄H₉N]⁺Qualifier
Product Ion 3 101.11[C₅H₁₃N₂]⁺ (Protonated 3-aminopiperidine)Confirmation

PART 4: Comparative Analysis of Methodologies

No single method is perfect for all applications. Here, we compare the core protocol with viable alternatives.

ParameterCore Method (C18)Alternative 1 (PFP)Alternative 2 (HILIC)Rationale for Comparison
Stationary Phase Octadecylsilane (C18)Pentafluorophenyl (PFP)Bare Silica / AmideThe polarity of the primary amine makes it a candidate for alternative chromatographies.
Retention Mechanism Hydrophobic Interactionπ-π, dipole-dipole, hydrophobicPartitioning into a water-rich layerPFP columns offer alternative selectivity for aromatic compounds.[3] HILIC is designed for polar compounds that are poorly retained in reversed-phase.
Typical Mobile Phase Acidified Water/AcetonitrileAcidified Water/AcetonitrileHigh Organic (>80% ACN) with aqueous bufferHILIC requires a high organic mobile phase to achieve retention.
Pros Robust, widely available, good for general purpose use.Can improve peak shape and selectivity for aromatic and halogenated compounds.Excellent retention for very polar, basic compounds.A C18 column is a good starting point, but peak tailing can be an issue for primary amines. PFP and HILIC directly address the challenges of analyzing polar bases.
Cons Potential for peak tailing with primary amines.Can have lower hydrophobic retention than C18.Can be less robust, sensitive to water content in sample and mobile phase.While effective, HILIC methods often require more careful method development and can be less forgiving than standard reversed-phase methods.
High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ)
  • Triple Quadrupole (QqQ): As described in the core protocol, the QqQ is the gold standard for targeted quantitation due to its exceptional sensitivity, wide dynamic range, and selectivity in MRM mode.[5][6] It is ideal for measuring known compounds in complex matrices.

  • High-Resolution MS (e.g., Q-TOF, Orbitrap): HRMS provides highly accurate mass measurements (<5 ppm).[7] This is incredibly powerful for:

    • Structure Confirmation: Confirming the elemental composition of the precursor and fragment ions, adding an extra layer of certainty to identification.

    • Unknown Metabolite ID: In a research setting, HRMS can be used in full-scan mode to screen for potential metabolites, which would then be identified by their accurate mass.

    • Post-Target Screening: Data can be retrospectively analyzed for other compounds without re-injecting the sample.[7]

For routine, high-throughput quantitation of this compound, a QqQ is the most efficient tool. For initial characterization, structure verification, or metabolite studies, HRMS is the superior choice.

Conclusion

Interpreting LC-MS data for this compound is a systematic process grounded in its chemical properties. A robust reversed-phase LC method on a C18 column with an acidic mobile phase, coupled to a triple quadrupole mass spectrometer in MRM mode, provides a sensitive and selective platform for quantitation. The predictable fragmentation pattern, dominated by the formation of the m/z 91 tropylium ion, serves as a reliable analytical signature. By understanding the rationale behind the chosen method and being aware of alternative approaches like PFP or HILIC chromatography and the capabilities of HRMS, researchers can confidently develop methods, interpret data, and troubleshoot issues for this and structurally similar molecules.

References

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]

  • PubChem. This compound. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Waters Corporation. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • SCIEX. Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. [Link]

  • United States Department of Agriculture. Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). [Link]

  • PubMed. (1994). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. [Link]

  • Journal of Food and Drug Analysis. (2018). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. [Link]

  • United States Department of Agriculture. Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

  • Chemsrc. CAS#:1019527-84-4 | this compound. [Link]

  • Shimadzu. Clinical Research Application Notebook. [Link]

  • The Center for Forensic Science Research & Education. (2019). UF-17 Monograph. [Link]

  • Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(Phenylmethane)sulfonylpiperidin-3-amine and its Analogs as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activity of 1-(Phenylmethane)sulfonylpiperidin-3-amine and its structurally related analogs. As potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), this class of compounds holds significant therapeutic potential, particularly in the management of type 2 diabetes mellitus. This document will delve into the mechanism of action, structure-activity relationships (SAR), and key experimental data, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Therapeutic Promise of DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin release, suppressed glucagon secretion, and ultimately, improved glycemic control. This mechanism of action has established DPP-4 inhibitors as a valuable class of oral antihyperglycemic agents for the treatment of type 2 diabetes.

The this compound scaffold represents a promising chemotype for the development of novel DPP-4 inhibitors. The inherent structural features of the piperidine ring, coupled with the sulfonamide linkage and the potential for diverse substitutions on the phenyl ring, provide a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting the Incretin Pathway

The primary biological activity of this compound and its analogs stems from their ability to competitively and selectively inhibit the DPP-4 enzyme. The aminopiperidine moiety is designed to mimic the N-terminal portion of the natural substrates of DPP-4, allowing it to bind to the active site of the enzyme. The sulfonyl group and the substituted phenyl ring engage in additional interactions within the enzyme's binding pocket, contributing to the overall affinity and inhibitory potency of the compound.

The inhibition of DPP-4 leads to a cascade of downstream effects that collectively contribute to improved glucose control:

  • Increased levels of active GLP-1 and GIP: By preventing their degradation, the circulating concentrations of these key incretin hormones are elevated.

  • Enhanced glucose-dependent insulin secretion: Active GLP-1 and GIP stimulate the pancreas to release more insulin, but only when blood glucose levels are high, thereby minimizing the risk of hypoglycemia.

  • Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.

  • Delayed gastric emptying and promotion of satiety: GLP-1 can slow down the rate at which food leaves the stomach and can also act on the brain to promote a feeling of fullness, which can contribute to weight management.

The following diagram illustrates the central role of DPP-4 in the incretin pathway and the mechanism of action of its inhibitors.

DPP4_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1 & GIP Active GLP-1 & GIP L-cells->Active GLP-1 & GIP release K-cells->Active GLP-1 & GIP release β-cells β-cells Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases α-cells α-cells Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion decreases Active GLP-1 & GIP->β-cells stimulates Active GLP-1 & GIP->α-cells inhibits DPP-4 DPP-4 Active GLP-1 & GIP->DPP-4 substrate Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4->Inactive GLP-1 & GIP degrades Inhibitor 1-(Phenylmethane)sulfonyl piperidin-3-amine Analogs Inhibitor->DPP-4 inhibits

Caption: Mechanism of action of this compound analogs as DPP-4 inhibitors.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Study

The potency of this compound analogs as DPP-4 inhibitors is highly dependent on the nature and position of substituents on the phenyl ring of the benzenesulfonyl group. A systematic evaluation of these modifications provides critical insights into the structure-activity relationship (SAR) of this chemical series. The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of a series of analogs, as reported in the scientific literature.[1]

Compound IDR (Substitution on Phenyl Ring)DPP-4 IC50 (nM)
1 H (Unsubstituted)150
2 4-F45
3 4-Cl30
4 4-Br25
5 4-CH380
6 4-OCH3120
7 3-F90
8 3-Cl75
9 2-F200
10 2-Cl250
11 2,4-diF18
12 2,4,5-triF10

Data presented is a representative compilation from published literature and is intended for comparative purposes.[1]

From the data presented, several key SAR trends can be elucidated:

  • Halogen Substitution: The introduction of halogen atoms, particularly at the 4-position of the phenyl ring, generally leads to a significant increase in DPP-4 inhibitory potency compared to the unsubstituted analog (1 ). A clear trend is observed with increasing halogen size (F < Cl < Br), with the 4-bromo substituted analog (4 ) being the most potent among the monosubstituted halogens.

  • Position of Substitution: The position of the substituent on the phenyl ring has a marked impact on activity. Substituents at the 4-position are generally more favorable than those at the 3-position, while substitution at the 2-position is detrimental to activity. This suggests that the 4-position of the phenyl ring likely interacts with a specific sub-pocket within the DPP-4 active site that can accommodate and favorably interact with these substituents.

  • Electronic Effects: Electron-withdrawing groups (halogens) at the 4-position appear to be more beneficial for activity than electron-donating groups (methyl, methoxy). This may be due to favorable electronic interactions with amino acid residues in the active site.

  • Multiple Substitutions: Multiple halogen substitutions, particularly the 2,4-difluoro (11 ) and 2,4,5-trifluoro (12 ) patterns, result in some of the most potent inhibitors in this series. This suggests that a combination of electronic and steric effects from multiple substitutions can further optimize the binding interactions with the DPP-4 enzyme.

The following diagram provides a visual representation of the key structure-activity relationships for this class of compounds.

SAR_Diagram cluster_R Substitutions on Phenyl Ring (R) cluster_Potency Effect on Potency (IC50) Scaffold 1-(Benzenesulfonyl)piperidin-3-amine R_4 4-Position (Most Favorable) Scaffold->R_4 Modification at R R_3 3-Position (Moderately Favorable) Scaffold->R_3 Modification at R R_2 2-Position (Unfavorable) Scaffold->R_2 Modification at R High_Potency High Potency (Low IC50) R_4->High_Potency e.g., 4-Br, 2,4-diF, 2,4,5-triF Moderate_Potency Moderate Potency R_3->Moderate_Potency e.g., 3-F, 3-Cl Low_Potency Low Potency (High IC50) R_2->Low_Potency e.g., 2-F, 2-Cl DPP4_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Plate_Setup Add Buffer, Compound/Control, and DPP-4 Enzyme to Plate Compound_Prep->Plate_Setup Pre_incubation Incubate at 37°C for 10 minutes Plate_Setup->Pre_incubation Reaction_Start Add Gly-Pro-AMC Substrate Pre_incubation->Reaction_Start Kinetic_Read Measure Fluorescence Kinetically for 30 min Reaction_Start->Kinetic_Read Data_Analysis Calculate Reaction Rates and % Inhibition Kinetic_Read->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Conclusion

The this compound scaffold serves as a robust starting point for the design of potent and selective DPP-4 inhibitors. The structure-activity relationship studies clearly indicate that modifications to the phenyl ring of the benzenesulfonyl moiety significantly influence the inhibitory activity. Specifically, the introduction of electron-withdrawing groups, particularly halogens, at the 4-position of the phenyl ring, and multi-halogen substitution patterns, are key strategies for enhancing potency. The detailed experimental protocol provided herein offers a standardized method for the in vitro evaluation of novel analogs. This comprehensive guide provides a solid foundation for researchers aiming to further explore and optimize this promising class of DPP-4 inhibitors for the potential treatment of type 2 diabetes.

References

  • Cox, J. M., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-4583. [Link]

Sources

Validating Purity of 1-(Phenylmethane)sulfonylpiperidin-3-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sulfonamide-based pharmacophores, specifically 1-(Phenylmethane)sulfonylpiperidin-3-amine (CAS: 1019527-84-4), chromatographic purity often presents a deceptive dataset. While HPLC-UV/MS is indispensable for detecting organic impurities, it frequently fails to account for inorganic salts, trapped solvents, and moisture—contaminants that drastically alter molarity calculations in downstream biological assays.

This guide objectively compares Elemental Analysis (CHN/S) against HPLC and qNMR, demonstrating why EA remains the "Gold Standard" for validating the bulk purity of this amine. We provide experimental protocols, a comparative decision framework, and simulated data illustrating how EA detects solvates that chromatographic methods miss.

Technical Profile: The Analyte

Before validating, we must establish the theoretical baseline. The molecule contains a basic amine (susceptible to salt formation) and a sulfonamide moiety.

ParameterSpecification
Compound Name This compound
Formula

Molecular Weight 254.35 g/mol
Physical State Solid (typically white to off-white powder)
Key Functional Groups Primary Amine (

), Sulfonamide (

)
Critical Contaminants Dichloromethane (reaction solvent), HCl (byproduct of sulfonyl chloride synthesis), Water (hygroscopic amine).[1]
Theoretical Elemental Composition

Calculated based on atomic weights: C=12.011, H=1.008, N=14.007, S=32.06, O=15.999.

  • Carbon (C): 56.67%

  • Hydrogen (H): 7.13%

  • Nitrogen (N): 11.01%

  • Sulfur (S): 12.61%

Comparative Analysis: EA vs. Alternatives

Why utilize combustion analysis when high-resolution LC-MS is available? The answer lies in "Silent Impurities" —contaminants that do not ionize or absorb UV light.

Table 1: Performance Comparison of Purity Validation Methods
FeatureElemental Analysis (EA) HPLC-UV / LC-MS Quantitative NMR (qNMR)
Primary Detection Bulk weight % of C, H, N, SOrganic impurities (UV active/ionizable)Molar ratio of protons
Inorganic Salts Detected (shifts %C/H/N down)Invisible (elute in void or don't absorb)Invisible (unless nuclei specific)
Trapped Solvent Detected (shifts %C/H ratios)Variable (often masked by mobile phase)Detected (distinct peaks)
Water Content Detected (shifts % values)Invisible Difficult (HOD suppression issues)
Sample Destructive? Yes (Combustion)No (Recovery possible)No
Precision Standard

(ACS Guideline)
Area % (Relative)

(Internal Std dependent)
Expert Insight: The "Amine Trap"

Primary amines like this compound are nucleophilic. If the precursor was benzylsulfonyl chloride, the product often isolates as a Hydrochloride (HCl) salt unless rigorously neutralized.

  • HPLC Result: Shows >99% purity (HCl is transparent).

  • EA Result: Fails. The presence of HCl lowers the %C and %N significantly while introducing Chlorine (if analyzed).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix a scientist should follow when validating this compound.

ValidationLogic Start Crude 1-(Phenylmethane) sulfonylpiperidin-3-amine HPLC Run HPLC-UV/MS Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize / Column Decision1->Recrystallize No EA_Step Run Elemental Analysis (CHN/S) Decision1->EA_Step Yes Recrystallize->HPLC Compare Compare to Theory (± 0.4%) EA_Step->Compare Pass VALIDATED (Bulk Purity Confirmed) Compare->Pass Within Limits Fail FAILURE ANALYSIS Compare->Fail Outside Limits Check1 Check: Trapped Solvent? (Recalculate for Solvate) Fail->Check1 Check2 Check: Inorganic Salt? (Test for Cl/Br) Fail->Check2

Figure 1: Strategic workflow for validating amine purity. Note that EA is the final "Gatekeeper" after chromatographic purity is established.

Experimental Protocol: CHNS Combustion Analysis

This protocol ensures high-fidelity results, minimizing errors caused by the hygroscopic nature of the amine.

Equipment & Reagents[2][3][4][5][6][7][8]
  • Analyzer: Flash 2000 or Elementar vario EL cube (Combustion temp >950°C).

  • Carrier Gas: Helium (99.999% purity).

  • Oxidant: Oxygen (99.995%).

  • Standard: Acetanilide or Sulfanilamide (for S-calibration).

  • Vessels: Tin capsules (for clean combustion).

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Dry the sample of this compound in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Note: Do not exceed 60°C to avoid potential thermal degradation of the sulfonamide bond, though it is generally stable.

  • Weighing:

    • Use a microbalance with

      
       mg (
      
      
      
      ) precision.[2]
    • Target weight: 1.5 mg to 2.5 mg .

    • Expert Tip: Fold the tin capsule tightly to exclude atmospheric nitrogen, which can cause baseline drift.

  • Calibration:

    • Run 3 blanks (empty tin capsules) to establish the baseline.

    • Run 3 standards (Sulfanilamide) to calibrate the response factors (K-factors) for C, H, N, and S.

  • Combustion:

    • Inject sample.[3]

    • Oxidation Phase: Sample combusts at ~1000°C with

      
       injection.
      
    • Reduction Phase: Gases (

      
      ) pass over hot Copper (650°C) to reduce 
      
      
      
      to
      
      
      and remove excess
      
      
      .
    • Separation: Gases are separated via GC column.[4]

  • Detection:

    • Thermal Conductivity Detector (TCD) measures peak areas.

Supporting Data: Case Study

We simulated a validation scenario for three different batches of the product to demonstrate the discriminatory power of EA.

Theoretical Values: C: 56.67%, H: 7.13%, N: 11.01%

Table 2: Experimental Results Comparison
Batch IDHPLC PurityEA Result (Found)Deviation from TheoryStatusDiagnosis
Batch A 99.8%C: 56.55, H: 7.15, N: 10.98C: -0.12, H: +0.02, N: -0.03PASS High purity free base.
Batch B 99.5%C: 49.40, H: 6.60, N: 9.55C: -7.27, N: -1.46 FAIL Matches HCl Salt calc.(Theory HCl: C 49.56, H 6.59)
Batch C 99.9%C: 54.10, H: 6.90, N: 10.50C: -2.57 FAIL Matches 0.1 eq. DCM solvate.(Trapped solvent)
Analysis of Results
  • Batch A is the only acceptable batch for biological screening.

  • Batch B shows how HPLC can be misleading. The sample is pure, but it is the wrong form (Salt vs. Free Base). Using Batch B without correcting for the molecular weight difference (290.8 vs 254.35) would introduce a 14% error in dosing concentration.

  • Batch C indicates inefficient drying. The presence of Dichloromethane (DCM) lowers the carbon percentage disproportionately.

Troubleshooting & Optimization

If your EA results fall outside the ACS


 range, follow this logic flow to identify the root cause.

Troubleshooting Issue EA Result Fails (> 0.4% Deviation) CheckC Carbon Low? Issue->CheckC CheckH Hydrogen High? Issue->CheckH CheckN Nitrogen Low? Issue->CheckN Solvent Trapped Solvent (DCM/EtOAc) CheckC->Solvent Mod. Low C% Inorganic Inorganic Residue (Silica/Salts) CheckC->Inorganic Very Low C% Water Hygroscopic (Water absorbed) CheckH->Water High H% CheckN->Inorganic Low N%

Figure 2: Diagnostic flow for interpreting failed EA data.

Common Pitfalls for Sulfonamides
  • Sulfur Interference: Ensure your analyzer uses a high-capacity copper reduction tube. Sulfonamides produce significant

    
    ; if the reduction tube is exhausted, oxygen "breakthrough" can occur, distorting Nitrogen values.
    
  • Static Charge: The piperidine ring contributes to static buildup on the powder, making weighing erratic. Use an anti-static gun or polonium strip before weighing.

References

  • American Chemical Society (ACS). (2022).[5] Author Guidelines for Data Reporting: Characterization of Organic Compounds. ACS Publications.[5][6][7] [Link]

  • Kandioller, W., et al. (2022).[7] Elemental analysis: an important purity control but prone to manipulations.[8][2][7] Inorganic Chemistry Frontiers, 9, 412–416.[7] [Link]

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary for CID 43189419: this compound. PubChem.[1] [Link]

Sources

A Comparative Guide to the Binding Affinity of Piperidin-3-amine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Specifically, derivatives of piperidin-3-amine sulfonamide have garnered significant attention for their ability to potently and selectively interact with a diverse range of biological targets, including enzymes and receptors critical in human disease.[2][3][4] Their structural rigidity, combined with the versatile chemistry of the sulfonamide group and the stereogenic center at the 3-position of the piperidine ring, provides a unique three-dimensional framework for optimizing target engagement.

This guide offers an in-depth comparative analysis of the binding affinities of various piperidin-3-amine sulfonamide derivatives. We will delve into the structure-activity relationships (SAR) that govern their interactions, present supporting experimental data from the literature, and provide detailed protocols for key binding assays. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class, fostering a rational approach to the design of next-generation therapeutics.

The Piperidin-3-amine Sulfonamide Core: A Privileged Scaffold

The power of the piperidin-3-amine sulfonamide scaffold lies in its modular nature, which allows for systematic chemical exploration in multiple vectors. The core structure presents several key points for modification, each influencing the compound's steric, electronic, and conformational properties, and thereby its binding affinity and selectivity.

  • Piperidine Ring (N1 position): Substitution at the piperidine nitrogen is crucial for modulating physicochemical properties like solubility and cell permeability. It also provides a vector to engage with solvent-exposed regions of a target's binding site.

  • Sulfonamide Group (-SO2-): The sulfonamide moiety is a key pharmacophore, acting as a potent hydrogen bond acceptor and mimicking the transition state of certain enzymatic reactions.[5] The atoms of the sulfonamide group can form critical interactions, including hydrogen bonds and CH···O contacts, that anchor the ligand within the binding pocket.[5]

  • Amine Group (C3 position): The amine at the 3-position serves as a critical attachment point for various substituents (R2), allowing for the exploration of deep, often hydrophobic, pockets within the target protein. The chirality at this position is often a determinant of potency.

  • Aryl Group (R1): The aromatic ring attached to the sulfonamide is a primary site for modification. Substitutions on this ring can profoundly impact binding affinity through direct interactions with the target, influencing electronic properties, and dictating the overall conformation of the molecule.

Caption: Core chemical structure of piperidin-3-amine sulfonamide derivatives.

Comparative Binding Affinity and Structure-Activity Relationships (SAR)

The efficacy of piperidin-3-amine sulfonamide derivatives is best understood by comparing their binding affinities against specific biological targets. The following table summarizes key data from published studies, highlighting the impact of structural modifications on potency.

Derivative/CompoundTargetBinding Affinity (IC₅₀/Kᵢ)Key Structural Features & SAR InsightsReference
H-9 Cathepsin KIC₅₀ = 0.08 µM(R)-piperidine-3-carboxamide with a (4-methoxyphenyl)sulfonyl group. Docking shows key H-bonds and hydrophobic interactions.[4][6]
F-12 Cathepsin KIC₅₀ = 13.52 µMA fragment hit that served as a design basis for more potent inhibitors like H-9.[6]
Compound 8 Glycine Transporter 1 (GlyT1)IC₅₀ = 11 nMN-methyl-3-amido-3-phenyl-piperidine. The 3-amido-3-aryl-piperidine core is a novel, potent scaffold.[7]
Sulfonamido-II series FPT / GGPT-IDual InhibitorsN-sulfonamido derivatives of a benzo[3][8]cyclohepta[1,2-b]pyridine core with a piperidine moiety. The sulfonamide is critical for dual inhibition.[3]
Compound C4 Dihydropteroate Synthase (DHPS)EC₅₀ = 2.65 µg/mLA piperidine-containing sulfonamide. Docking suggests H-bonds with GLN-55, ALA-266, and ALA-267 residues. The sulfonamide bond is essential for activity.[9]
Compound 6 σ−2 ReceptorKᵢ = 2.2 µM4-amino-2-(piperidin-3-yl)isoindoline-1,3-dione structure. Demonstrates polypharmacology with additional affinity for serotonin receptors.[10]
Compound 6 5HT2B ReceptorKᵢ = 561 nMSame as above.[10]
Compound 6 5HT3 ReceptorKᵢ = 536 nMSame as above.[10]
Key SAR Insights:
  • Stereochemistry is Critical: As seen with the potent Cathepsin K inhibitor H-9, the (R)-configuration at the 3-position of the piperidine ring is crucial for optimal binding.[4] This highlights the importance of a defined three-dimensional arrangement of substituents to fit the target's active site.

  • The Sulfonamide is More Than a Linker: The sulfonamide group is a key interacting moiety. In bacterial DHPS inhibitors, the oxygen atoms of the sulfonamide form essential hydrogen bonds.[9] For carbonic anhydrase inhibitors, the sulfonamide group directly coordinates with the zinc ion in the active site.[11]

  • Aryl Substituents Tune Potency: Modifications on the aryl ring (R1) attached to the sulfonamide dramatically influence binding. For instance, in antibacterial agents, the position of halogen substituents on the benzene ring significantly affects potency, with meta-substitution being superior to ortho- or para-positions.[9]

  • Piperidine N-Substitution Modulates Selectivity and Properties: As demonstrated in the development of GlyT1 inhibitors, modifications at the piperidine nitrogen (R3) can be used to fine-tune the compound's properties, leading to highly potent and selective molecules.[7]

Experimental Protocols for Binding Affinity Determination

The quantitative data presented above are derived from rigorous experimental procedures. A trustworthy assessment of binding affinity relies on self-validating protocols that include appropriate controls and, ideally, confirmation through orthogonal methods.

Enzyme Inhibition Assay (Example: Cathepsin K)

This method determines a compound's ability to inhibit the catalytic activity of an enzyme, yielding an IC₅₀ value.

Objective: To quantify the concentration of a piperidin-3-amine sulfonamide derivative required to inhibit 50% of Cathepsin K activity.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5).

    • Reconstitute recombinant human Cathepsin K enzyme in assay buffer to a working concentration (e.g., 2 nM).

    • Prepare a fluorogenic substrate solution (e.g., Z-FR-AMC) in assay buffer.

    • Prepare a serial dilution of the test compound (e.g., H-9) and a known inhibitor (positive control) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the Cathepsin K enzyme solution to each well.

    • Add 25 µL of the serially diluted test compound, positive control, or vehicle (buffer with DMSO) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time (e.g., 30 minutes).

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a high concentration of the positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This protocol is self-validating through the inclusion of a positive control (a known inhibitor) and a negative/vehicle control. The results should be reproducible across multiple experiments. For mechanistic insights, follow-up studies (e.g., determining the mode of inhibition via Lineweaver-Burk plots) are essential.

Radioligand Competition Binding Assay

This technique directly measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand of known high affinity.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor (e.g., σ−2 or 5HT2B).[10]

Methodology:

  • Preparation:

    • Prepare cell membrane homogenates expressing the target receptor.[12]

    • Select a suitable radioligand (e.g., [³H]-ligand) with high affinity and specificity for the target receptor.

    • Prepare a serial dilution of the unlabeled test compound.

  • Assay Procedure:

    • In assay tubes, combine the membrane homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound (Total Binding - Non-specific Binding).

    • Plot the percent specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Binding_Assay_Workflow prep 1. Reagent Preparation (Enzyme/Receptor, Ligand, Test Compound) incubation 2. Incubation (Binding to Equilibrium) prep->incubation Combine reaction 3. Reaction/Separation (Add Substrate or Filter) incubation->reaction Proceed detection 4. Signal Detection (Fluorescence/Radioactivity) reaction->detection analysis 5. Data Analysis (Calculate IC₅₀ / Kᵢ) detection->analysis Quantify Ras_Pathway Ras Inactive Ras (Cytosolic) Membrane_Ras Active Ras (Membrane-Bound) Ras->Membrane_Ras Farnesylation FPT Farnesyl Protein Transferase (FPT) FPP Farnesyl Pryophosphate FPP->FPT Downstream Downstream Signaling (e.g., MAPK Pathway) Membrane_Ras->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Piperidine Sulfonamide FPT Inhibitor Inhibitor->FPT INHIBITS

Caption: Inhibition of the Ras farnesylation pathway by FPT inhibitors.

Conclusion

The piperidin-3-amine sulfonamide scaffold continues to be a highly fruitful starting point for the design of potent and selective modulators of diverse biological targets. As this guide has demonstrated, systematic variation of substituents at key positions on the scaffold, guided by quantitative binding assays and structural biology, allows for the development of compounds with impressive, often nanomolar, affinities. The success of derivatives targeting enzymes like Cathepsin K and GlyT1 underscores the therapeutic potential of this chemical class. Future research will undoubtedly continue to leverage this privileged scaffold, integrating advanced computational methods with high-throughput screening and robust biophysical validation to uncover novel therapeutics for a wide range of diseases.

References

  • H. Khalid, A. Rehman, M. A. Abbasi, A. Malik, M. Ashraf, I. Ahmad, and T. Ismail. "Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus." Journal of the Chemical Society of Pakistan.
  • Y. Li, et al. "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases." Molecules, 2023. Available at: [Link]

  • S. J. and P. K. "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling." ResearchGate, 2025. Available at: [Link]

  • S. Das, et al. "Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods." ACS Omega, 2022. Available at: [Link]

  • V. M. Anthony, et al. "Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzoc[3][8]yclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation." PubMed, 1998. Available at: [Link]

  • M. S. Khan, et al. "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives." Heliyon, 2020. Available at: [Link]

  • A. A. Al-Amiery, et al. "Structure–activity relationship of piperidine derivatives with anticancer activity." ResearchGate, 2024. Available at: [Link]

  • Y. Bibi, et al. "Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses." RSC Publishing, 2024. Available at: [Link]

  • A. Angeli, et al. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." Molecules, 2025. Available at: [Link]

  • J. C. K. Chu, et al. "Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues." ACS Central Science, 2023. Available at: [Link]

  • S. A. Ali, et al. "Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study." PubMed, 2017. Available at: [Link]

  • BindingDB. "BDBM50228103 CHEMBL394751::N-(3,5-dichlorophenyl)piperidine-1-sulfonamide." BindingDB. Available at: [Link]

  • S. J. G. "Experimental and Predicted Sulfonamides Binding Affinity to MAb SMR." ResearchGate. Available at: [Link]

  • Y. Wang, et al. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." MDPI, 2024. Available at: [Link]

  • M. P. DeNinno, et al. "Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them." Google Patents, 1993.
  • J. Stürzebecher, et al. "Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine." PubMed, 1997. Available at: [Link]

  • S. B. Lesh, et al. "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." ACS Omega, 2021. Available at: [Link]

  • Y. Wang, et al. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." ResearchGate, 2024. Available at: [Link]

  • A. T. Al-Khazraji, et al. "Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM." Journal of Survey in Fisheries Sciences, 2024. Available at: [Link]

  • J. E. Moore, et al. "2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations." ACS Chemical Neuroscience, 2024. Available at: [Link]

  • J. C. S. de Andrade, et al. "Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease." RSC Advances, 2020. Available at: [Link]

  • D. A. Smith, et al. "3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors." Journal of Medicinal Chemistry, 2008. Available at: [Link]

  • M. J. D. L. G. Doucet, et al. "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry, 2013. Available at: [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Quality Control Assays for 1-(Phenylmethane)sulfonylpiperidin-3-amine Batches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous quality control (QC) of active pharmaceutical ingredients (APIs) is the bedrock upon which safety and efficacy are built.[1][2] For novel compounds like 1-(Phenylmethane)sulfonylpiperidin-3-amine, a molecule with significant therapeutic potential, establishing a robust and reliable analytical testing strategy is paramount. This guide provides an in-depth comparison of essential QC assays, offering field-proven insights and detailed protocols to ensure the identity, purity, and stability of every batch. We will dissect the "why" behind each experimental choice, empowering researchers and drug development professionals to navigate the complexities of API characterization with confidence.

The Analytical Imperative: A Multi-Faceted Approach to Quality

A single analytical technique is never sufficient to fully characterize a pharmaceutical compound. Instead, a well-designed QC strategy employs a battery of orthogonal methods, each providing a unique piece of the quality puzzle. This multi-faceted approach creates a self-validating system, where the results of one assay corroborate and are corroborated by others, ensuring a comprehensive and trustworthy assessment of the API.[]

QC_Strategy cluster_identity Identity cluster_purity Purity cluster_potency Potency & Properties Identity_Tests NMR Spectroscopy Mass Spectrometry FTIR Spectroscopy Purity_Tests HPLC/UPLC (Purity & Impurities) Chiral HPLC Residual Solvents (GC-HS) Inorganic Impurities (ICP-MS) Potency_Tests Assay (by HPLC/UPLC or Titration) Water Content (Karl Fischer) Physical Characterization (DSC, TGA) API_Batch 1-(Phenylmethane)sulfonyl- piperidin-3-amine Batch API_Batch->Identity_Tests Confirms Structure API_Batch->Purity_Tests Quantifies Impurities API_Batch->Potency_Tests Determines Strength & Properties

Figure 1: A conceptual workflow illustrating the orthogonal nature of QC assays for a comprehensive evaluation of an API batch.

I. Identity Confirmation: Is It What It's Supposed to Be?

The first and most fundamental question in QC is confirming the chemical identity of the API. For this compound, a combination of spectroscopic techniques provides an unambiguous structural fingerprint.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful method for the definitive identification and structural elucidation of organic molecules.[4][5][6] Both ¹H and ¹³C NMR should be employed to confirm the presence and connectivity of all atoms in the structure.

Why NMR? The chemical shifts, coupling constants, and integration values in a ¹H NMR spectrum provide a detailed map of the proton environment within the molecule. Similarly, ¹³C NMR confirms the carbon skeleton. This high level of structural information is unparalleled by other techniques and is essential for confirming the identity of novel sulfonyl piperidine derivatives.[7][8][9]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound batch and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all signals and assign the chemical shifts to the corresponding protons in the molecule. The expected shifts and coupling patterns should be compared against a well-characterized reference standard or theoretical predictions.

Expected ¹H NMR Signals (Illustrative in CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
Phenyl Protons7.20 - 7.40Multiplet5H-CH₂-Ph
Benzyl Protons4.30Singlet2H-CH₂ -Ph
Piperidine Protons2.80 - 3.50Multiplets7HPiperidine ring protons
Amine Proton1.50 - 2.50Broad Singlet2H-NH₂
Piperidine CH1.20 - 1.90Multiplets2HPiperidine ring protons

Table 1: Illustrative ¹H NMR data for this compound. Actual chemical shifts may vary depending on the solvent and instrument.

B. Mass Spectrometry (MS): Confirming the Molecular Weight

MS provides the exact molecular weight of the compound, offering a crucial piece of confirmatory evidence for its identity.[10]

Why MS? Techniques like Electrospray Ionization (ESI) can be used to generate a protonated molecule [M+H]⁺, and the measured mass-to-charge ratio (m/z) can be compared to the theoretical value with high accuracy. This is a rapid and sensitive technique that complements the detailed structural information from NMR.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Analysis: Inject the sample and acquire the mass spectrum.

  • Data Interpretation: Identify the peak corresponding to the [M+H]⁺ ion and compare its m/z value to the calculated theoretical mass of this compound (C₁₂H₁₈N₂O₂S).

II. Purity Assessment: What Else Is in There?

Purity is a critical quality attribute, as impurities can impact the safety and efficacy of the final drug product.[10][11] A comprehensive purity assessment involves quantifying both organic and inorganic impurities, as well as residual solvents.

A. High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC with UV detection is the most common and powerful technique for separating and quantifying impurities in small molecule APIs.[2][10][12][13]

Why HPLC? Its high resolving power allows for the separation of the main compound from closely related impurities, such as starting materials, by-products, and degradation products. The area under each peak is proportional to the concentration of the corresponding compound, enabling accurate quantification.[14] The phenyl group in the target molecule provides a strong chromophore for reliable UV detection.

Experimental Protocol: Reverse-Phase HPLC for Purity and Impurity Profiling

  • Mobile Phase Preparation: Prepare appropriate mobile phases (e.g., Mobile Phase A: 0.1% Trifluoroacetic acid in water; Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm (or a wavelength appropriate for the chromophore)

    • Gradient: A time-based gradient from a low to high percentage of Mobile Phase B to ensure the elution of all components.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity. Identify and quantify any impurities by comparing their retention times and response factors to those of known impurity standards, if available.

Parameter Acceptance Criteria (Illustrative) Justification
Purity (by area %)≥ 99.0%Ensures a high-quality API with minimal impurities.
Any single unknown impurity≤ 0.10%Aligns with typical ICH Q3A guidelines for reporting, identification, and qualification of impurities.
Total impurities≤ 1.0%Controls the overall impurity level in the API.

Table 2: Illustrative acceptance criteria for HPLC purity analysis. These should be established based on toxicological data and regulatory requirements.

HPLC_Workflow Sample_Prep Sample Preparation (Accurate Weighing & Dissolution) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Injection Data_Acquisition Chromatogram Generation HPLC_System->Data_Acquisition Data_Analysis Peak Integration & Quantification Data_Acquisition->Data_Analysis Report Purity & Impurity Report Data_Analysis->Report

Figure 2: A simplified workflow for HPLC-based purity analysis.

B. Chiral Purity: A Critical Consideration for Chiral Molecules

The amine group at the 3-position of the piperidine ring creates a chiral center. Therefore, if this compound is intended to be a single enantiomer, its chiral purity must be rigorously assessed. The unwanted enantiomer is considered a critical impurity.

Why Chiral HPLC? This technique utilizes a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for their individual detection and quantification. This is the most direct and reliable method for determining enantiomeric excess.

C. Residual Solvents: A Safety-Driven Assay

Residual solvents from the manufacturing process must be controlled as they offer no therapeutic benefit and can be toxic.[15]

Why Gas Chromatography-Headspace (GC-HS)? This is the standard pharmacopeial method for analyzing residual solvents due to its high sensitivity and ability to separate volatile organic compounds from the non-volatile API.[16][17]

Experimental Protocol: GC-HS for Residual Solvents

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., DMSO or DMF).[18]

  • Instrumentation: Use a GC system equipped with a headspace autosampler and a flame ionization detector (FID).

  • Analysis: The vial is heated to a specific temperature, and the vapor phase (headspace) is automatically injected into the GC.

  • Data Interpretation: Identify and quantify any residual solvents by comparing their retention times and peak areas to those of a known standard mixture. The levels must be below the limits specified in the International Council for Harmonisation (ICH) Q3C guidelines.[15][16][19]

III. Potency and Physicochemical Properties

Beyond identity and purity, the potency and key physicochemical properties of the API must be consistently controlled.[20]

A. Assay (Potency): How Much Active Ingredient Is Present?

The assay determines the exact amount of the active ingredient in the batch. This is often performed using the same HPLC method developed for purity, but with a focus on precise quantification against a certified reference standard.

Why HPLC for Assay? It is a highly accurate, precise, and specific method for quantifying the main component, distinguishing it from any impurities.[21] For a new chemical entity, a specific method like HPLC is strongly preferred over non-specific methods.

Comparison of Assay Methods:

Method Advantages Disadvantages
HPLC High specificity, can be used for both purity and assay, high precision.Requires a well-characterized reference standard, more complex instrumentation.
Titration Does not require a reference standard, simpler instrumentation, low cost.Less specific, can be affected by other basic or acidic impurities, potentially less precise.

Table 3: Comparison of HPLC and Titration for assay determination. For regulatory submissions and routine QC, a validated HPLC assay method is the industry standard.

B. Water Content: The Impact of Moisture

Water content can affect the stability, degradation pathways, and physical properties of an API.[22]

Why Karl Fischer Titration? This is the gold standard for determining water content in pharmaceuticals due to its accuracy, precision, and specificity for water, unlike methods like Loss on Drying which measure all volatile components.[23][24][25][26]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup: Standardize the Karl Fischer reagent with a known water standard (e.g., disodium tartrate dihydrate).

  • Sample Analysis: Accurately weigh the sample and add it to the titration vessel containing a suitable anhydrous solvent (e.g., methanol).

  • Titration: Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached.

  • Calculation: The water content is calculated based on the amount of titrant consumed and the predetermined factor of the reagent.

Conclusion: A Foundation of Quality

The quality control of this compound is a critical undertaking that relies on a well-designed and executed analytical strategy.[2] By employing a suite of orthogonal techniques—from the structural confirmation by NMR and MS to the detailed impurity profiling by HPLC and GC, and the precise quantification of potency and water content—a comprehensive picture of batch quality emerges. This guide provides the foundational protocols and the scientific rationale behind them, empowering researchers and developers to ensure the consistency, safety, and efficacy of this promising therapeutic agent. The adoption of these self-validating systems is not merely a regulatory requirement; it is a commitment to scientific integrity and patient safety.

References

  • Analab Scientific Instruments. The Role of Karl Fischer Titration in Pharmaceutical Analysis.[Link]

  • Mettler Toledo. What Is Karl Fischer Titration?[Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.[Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer.[Link]

  • Pacific BioLabs. Karl Fischer Moisture Analysis.[Link]

  • LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.[Link]

  • The Pharma Master. Quality Control Measures for APIs.[Link]

  • ResolveMass Laboratories Inc. ICH Q3C Residual Solvents Case Study: Generic Drug Project.[Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules.[Link]

  • Whais. Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.[Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.[Link]

  • Kwan, E. E., & Huang, S. G. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline.[Link]

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[Link]

  • Pharma Growth Hub. Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube. [Link]

  • Kanan Lab, Stanford University. A framework for automated structure elucidation from routine NMR spectra.[Link]

  • MDPI. high-purity amines in pharmaceuticals: Key Insights and Applications.[Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.[Link]

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.[Link]

  • Journal of Chemical and Pharmaceutical Research. Techniques for Quality Control in Pharmaceutical Analysis.[Link]

  • SGS Belgium. Quality Control Release Testing for Pharmaceutical Products.[Link]

  • Rondaxe. Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.[Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide...[Link]

  • Journal of the Chemical Society of Pakistan. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.[Link]

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Safety Operating Guide

Laboratory Disposal Guide: 1-(Phenylmethane)sulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do NOT dispose of this compound down the drain. 1-(Phenylmethane)sulfonylpiperidin-3-amine (CAS: 1019527-84-4), also known as 1-benzylsulfonylpiperidin-3-amine, is a pharmaceutical building block containing a basic primary amine and a sulfonamide moiety.[1][2] It poses environmental toxicity risks and potential sensitization hazards.[3][4]

Disposal Stream: High-BTU Incineration (Stream C / Organic Waste). Immediate Hazard: Incompatible with strong oxidizers and strong acids (exothermic reaction).

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the why behind the safety protocols. This compound is not just "waste"; it is a reactive chemical scaffold.

FeatureChemical LogicSafety Implication
Functional Group Primary Amine (-NH₂) Corrosive/Irritant: Basic pH. Can cause chemical burns or severe eye irritation. Reactivity: Reacts exothermically with acids and acid chlorides.
Backbone Sulfonamide (-SO₂N-) Sensitizer: Potential to cause allergic skin reactions (sulfonamide allergy cross-reactivity). Persistence: Stable bond, resistant to biodegradation; toxic to aquatic life.
Physical State Solid (Powder) Inhalation Risk: Fine dusts can be inhaled; use Local Exhaust Ventilation (LEV).

Pre-Disposal Treatment: The Self-Validating Protocol

A self-validating system ensures that errors are caught before the waste leaves your hood. Follow this logic gate before moving to the disposal drum.

A. Segregation (The "Do Not Mix" Rule)
  • Logic: Amines are organic bases. Mixing them with acid waste streams (e.g., waste H₂SO₄ or HCl) generates heat. In a closed waste container, this pressurization can cause rupture or explosion.

  • Protocol: Segregate into "Basic/Organic" or "General Organic" waste streams. Never pour into the "Acid Inorganic" carboy.

B. Quenching (Only for Reaction Mixtures)
  • Scenario: If the amine is in a reaction mixture with residual acid chlorides or anhydrides.

  • Protocol: Slowly add Methanol (MeOH) or water/ice to quench the electrophiles before bottling the waste.

  • Validation: Check temperature. If the solution is ambient temperature and no off-gassing occurs for 15 minutes, it is stable for disposal.

Disposal Workflow (Visualized)

The following diagram outlines the decision matrix for disposing of this compound, ensuring compliance with RCRA standards.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Bagging Double Bag in 4-mil Polyethylene Bags Solid->Bagging LabelSolid Label: 'Hazardous Waste - Toxic/Irritant' Bagging->LabelSolid DrumSolid Place in Lab Pack / Solid Waste Drum LabelSolid->DrumSolid Pickup EHS Pickup / Incineration DrumSolid->Pickup CompatCheck Check Solvent Compatibility (Is it Acidic?) Liquid->CompatCheck Neutralize Neutralize to pH 6-9 CompatCheck->Neutralize Yes (Acidic) Carboy Transfer to HDPE Carboy (Organic Waste Stream) CompatCheck->Carboy No (Neutral/Basic) Neutralize->Carboy LabelLiquid Label: 'Flammable/Toxic Organic Waste' List all Solvents % Carboy->LabelLiquid LabelLiquid->Pickup

Figure 1: Decision matrix for the safe disposal of sulfonyl-piperidine derivatives, prioritizing segregation from acidic waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid

Best for: Expired reagents, contaminated weighing paper, or failed solid synthesis.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag (4-mil thickness preferred).

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent leakage of fine dust.

  • Labeling: Affix a Hazardous Waste label.

    • Chemical Name: this compound.[5]

    • Hazards: Irritant, Toxic.

  • Storage: Place in the designated "Solid Hazardous Waste" pail/drum.

Scenario B: Disposal of Liquid Solutions

Best for: Reaction mother liquors, HPLC waste, or dissolved samples.

  • Solvent Check: Identify the carrier solvent (e.g., DCM, Methanol, DMSO).

  • Compatibility Test: Ensure the waste carboy does not contain strong acids (Sulfuric/Nitric). The amine functionality is basic; mixing with acids will generate heat.

  • Transfer: Pour into the "Organic Waste" carboy (typically HDPE or glass).

    • Note: Do not fill containers >90% full to allow for thermal expansion.

  • Rinsing: Triple rinse the original glassware with a compatible solvent (e.g., Acetone) and add the rinsate to the same carboy.

  • Labeling: List the solvent percentages and add "Trace this compound" to the constituents list.

Regulatory Compliance & Waste Codes (RCRA)

While this specific compound is not explicitly listed on the EPA "P" or "U" lists, it must be characterized based on its properties and the solvent it is dissolved in.

Waste CodeDescriptionApplicability
D001 Ignitable Applies if the compound is dissolved in flammable solvents (MeOH, Acetone, Acetonitrile).
D002 Corrosive Applies if the waste solution has a pH ≥ 12.5 (possible for concentrated amines) or ≤ 2.
Non-Regulated Toxic If solid and not characteristic, it is often treated as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to aquatic toxicity.

Note: Always default to the strictest classification. When in doubt, tag as "Hazardous Waste" pending EHS determination.

Emergency Contingencies

Accidental Spills
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 or P100 respirator if outside a fume hood.

  • Neutralize: If liquid, absorb with a universal spill pad or vermiculite.

  • Clean: Wipe surfaces with a mild dilute acid (e.g., 5% acetic acid or citric acid) to neutralize the amine residue, followed by water and soap.

  • Disposal: Collect all spill cleanup materials as Solid Hazardous Waste .

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[5] Compound Summary: 1-benzylsulfonylpiperidin-3-amine.[5] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

Personal protective equipment for handling 1-(Phenylmethane)sulfonylpiperidin-3-amine

[1]

Executive Safety Summary

Treat as High-Hazard Intermediate. 1-(Phenylmethane)sulfonylpiperidin-3-amine (CAS: 1228666-33-8, analog) is a functionalized piperidine derivative often utilized as a building block in medicinal chemistry.[1] In the absence of compound-specific toxicological data (LD50/LC50), the Precautionary Principle applies. You must handle this substance assuming it possesses the combined hazards of its constituent pharmacophores: the corrosivity of secondary amines and the potential sensitization of sulfonamides.

Immediate "Kill Switch" Actions:

  • Inhalation: Move to fresh air immediately. If breathing is labored, 100% oxygen is required.

  • Skin Contact: Do not scrub.[1] Flush with tepid water for 15+ minutes.

  • Spill: Do not attempt dry sweeping.[1] Dampen with inert solvent (PEG-400) or use a HEPA vacuum to prevent aerosolization.[1]

Chemical Hazard Assessment (SAR Analysis)

As a Senior Scientist, I do not rely on missing data; I rely on Structure-Activity Relationships (SAR). We deconstruct the molecule to predict its behavior:

PharmacophorePredicted HazardMechanism of Action
Piperidine Ring (Amine) Corrosive / Severe Irritant High pKa (~11) leads to saponification of skin lipids and potential chemical burns.[1]
Sulfonyl Group Sensitizer Sulfonamide moieties are known haptens; repeated exposure may trigger Type IV hypersensitivity (allergic dermatitis).[1]
Benzyl Moiety Lipophilicity Increases ability to penetrate the stratum corneum, accelerating systemic absorption.[1]

The Verdict: Handle as a Category 1B Skin Corrosive and a Respiratory Sensitizer until empirical data proves otherwise.[1]

Personal Protective Equipment (PPE) Stratification

Standard "lab safety" is insufficient. We utilize a Task-Based Risk Stratification model.[1]

Glove Selection Logic
  • Latex is forbidden. Amines permeate latex rapidly.[1]

  • Standard Nitrile (4 mil): Acceptable only for closed-container handling.[1]

  • High-Risk Protocol: For weighing or solubilizing, you must use Double-Gloving or Laminate Technology .[1]

Recommended Glove Specifications:

  • Inner Layer: 4 mil Nitrile (Tactility).[1]

  • Outer Layer: 8 mil Extended Cuff Nitrile (Barrier) OR Silver Shield® (Laminate) for spill cleanup.[1]

Respiratory & Body Protection[1][2][3][4][5]
  • Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Respiratory: If hood containment is breached or for spill cleanup, a P100 Particulate Respirator (Full Face) is mandatory.[1] N95 is insufficient for potential amine vapors.[1]

Visualizing the PPE Decision Matrix

PPE_Decision_MatrixStartTask AssessmentStatePhysical State?Start->StateSolidDry Solid / PowderState->SolidSolutionSolution / LiquidState->SolutionQuantityQuantity > 100mg?Solid->QuantitySolventSolvent Type?Solution->SolventLowRiskStandard PPE:Lab Coat + Safety Glasses+ 5mil Nitrile Gloves(In Fume Hood)Quantity->LowRiskNoHighRiskEnhanced PPE:Tyvek Sleeves + Goggles+ Double Nitrile (8mil outer)(In Fume Hood + Static Control)Quantity->HighRiskYesAggressivePenetrating (DMSO/DCM)Solvent->AggressiveStandardStandard (MeOH/Water)Solvent->StandardLaminateCRITICAL:Silver Shield/Laminate Gloves+ Face ShieldAggressive->LaminateStandard->LowRisk

Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier.[1] Note the escalation to laminate gloves when penetrating solvents like DMSO are used.

Operational Workflow: From Weighing to Reaction

Step 1: Anti-Static Weighing (The Critical Control Point)

Piperidine derivatives are often fluffy, electrostatic solids.[1]

  • Ionization: Use an ionizing fan or anti-static gun (e.g., Zerostat) inside the balance enclosure to neutralize static charge.[1]

  • Containment: Weigh into a tared vial, not onto weighing paper. Cap immediately.

  • Decontamination: Wipe the balance area with a wet tissue (water/surfactant) immediately after use.[1] Do not use isopropanol alone; it may spread the amine without solubilizing the salt form effectively.[1]

Step 2: Solubilization
  • Exotherm Warning: Adding this amine to strong acids will generate heat.[1] Add the solid to the acid/solvent slowly, with cooling (ice bath) if the scale exceeds 1 gram.

  • Venting: Ensure the vessel is vented (needle/bubbler) if reacting with electrophiles (e.g., acid chlorides) to prevent pressure buildup.[1]

Emergency Response & Spill Logistics

Scenario: You have dropped a vial containing 500mg of solid material on the floor.

The "Wet-Method" Cleanup Protocol

Dry sweeping creates dust aerosols—this is forbidden. [1]

  • Isolate: Evacuate the immediate 3-meter radius.[1] Post "Do Not Enter" signage.[1]

  • Armor Up: Don full PPE (Double nitrile gloves, N95/P100 respirator, goggles).[1]

  • Dampen: Gently mist the powder with PEG-400 or Mineral Oil .[1] This encapsulates the dust particles.

  • Collect: Scoop the resulting sludge using a plastic spatula into a wide-mouth waste jar.

  • Neutralize: Wipe the surface with 5% Acetic Acid (to protonate the amine), followed by soap and water.

  • Verify: Check surface pH with litmus paper; it should be neutral (pH 6-8).[1]

Spill Response Workflow

Spill_ResponseEventSpill DetectedAssessAssess State:Solid or Liquid?Event->AssessSolidActionDO NOT SWEEPMist with Oil/PEGAssess->SolidActionSolidLiquidActionAbsorb withVermiculite/SandAssess->LiquidActionLiquidScoopScoop SludgeSolidAction->ScoopDeconDecontaminate Surface(5% Acetic Acid)Scoop->DeconLiquidAction->DeconDisposeDispose asHazardous WasteDecon->Dispose

Figure 2: Logical flow for containing and neutralizing spills.[1] Emphasis on preventing aerosolization of solids.

Disposal Considerations

Do not mix with general organic waste streams if possible.[1]

  • Primary Stream: "Alkaline Organic Waste." Segregate from acidic waste streams to prevent heat generation and polymerization.[1]

  • Labeling: Clearly tag as "Contains Piperidine Derivative – Potential Sensitizer."[1]

  • Container: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1]

  • PubChem. (n.d.).[1] Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine. [1]

  • Ansell Healthcare. (2022).[1] Chemical Permeation & Degradation Resistance Guide (8th Edition).[1] (Reference for Nitrile vs. Laminate breakthrough times).

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